This technical monograph provides a comprehensive analysis of 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine , a critical bifunctional building block in modern medicinal chemistry. [1] Introduction & Structural Signific...
Author: BenchChem Technical Support Team. Date: February 2026
This technical monograph provides a comprehensive analysis of 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine , a critical bifunctional building block in modern medicinal chemistry.
[1]
Introduction & Structural Significance
1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine (CAS: 956722-57-9) is a specialized diamine intermediate extensively utilized in the synthesis of small molecule drugs. Its structure consists of a piperidine core substituted at the nitrogen (N1) with a 2-methoxyethyl tail and at the C4 position with a primary aminomethyl group.
Core Pharmacophore Features[2][3][4]
Primary Amine Head: Acts as a high-reactivity nucleophile for amide coupling, reductive amination, or sulfonylation, serving as the attachment point to the drug's scaffold.
Piperidine Linker: Provides a semi-rigid aliphatic spacer that dictates the spatial orientation of the tail group.
Methoxyethyl Tail: A polar, non-ionizable ether motif. In drug design, this "solubilizing tail" is strategically employed to modulate lipophilicity (LogD), reduce plasma protein binding, and extend the molecule into solvent-exposed regions of a protein binding pocket.
Physicochemical Profile
The following data aggregates calculated and predicted properties essential for experimental planning.
Property
Value
Note
IUPAC Name
[1-(2-methoxyethyl)piperidin-4-yl]methanamine
CAS Number
956722-57-9
Molecular Formula
C₉H₂₀N₂O
Molecular Weight
172.27 g/mol
Physical State
Colorless to pale yellow oil
(Typical for this class)
Boiling Point
~265°C
Predicted (760 mmHg)
Density
~0.94 g/cm³
Predicted
pKa (Primary Amine)
~10.5
Basic, nucleophilic
pKa (Tertiary Amine)
~8.8
Protonated at physiological pH
LogP
-0.35
Hydrophilic (Predicted)
Topological Polar Surface Area
41.5 Ų
Good membrane permeability
Synthetic Pathways
The synthesis of this moiety typically follows a convergent route starting from commercially available 4-(aminomethyl)piperidine . Two primary protocols are dominant in the literature: Direct Alkylation and Reductive Amination.
Pathway Visualization (DOT)
The following diagram illustrates the logical flow of the synthesis and its downstream application.
Caption: Synthesis pathways A (Alkylation) and B (Reductive Amination) leading to the target intermediate and its subsequent conjugation.
Detailed Experimental Protocol (Path A: Direct Alkylation)
This method is preferred for scale-up due to the low cost of reagents.
Step 1: Dissolve 4-(aminomethyl)piperidine in MeCN (0.2 M concentration).
Step 2: Add finely ground
and stir for 15 minutes at room temperature.
Step 3: Add 1-Bromo-2-methoxyethane dropwise to control the exotherm.
Step 4: Heat the reaction mixture to 60°C for 12–16 hours. Monitor via LC-MS (Target M+H = 173.15).
Step 5 (Workup): Filter off inorganic solids. Concentrate the filtrate.
Step 6 (Purification): The crude oil is often used directly. For high purity, distill under reduced pressure or purify via amine-functionalized silica gel chromatography to avoid streaking.
Applications in Drug Discovery
This molecule is not merely a linker; it is a functional pharmacophore used to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds.
Mechanism of Action in Binding Pockets
Solvent Exposure: In kinase inhibitors (e.g., VEGF receptor antagonists), the aromatic core binds deep within the ATP pocket. The piperidine ring extends out towards the solvent front, positioning the methoxyethyl tail to interact with water molecules. This dramatically improves the solubility of otherwise hydrophobic scaffolds.
pKa Modulation: The tertiary amine (piperidine nitrogen) has a pKa ~8.8. At physiological pH (7.4), it exists in equilibrium between protonated and neutral states, aiding in lysosomal trapping or modulating hERG channel affinity.
Case Studies in Patent Literature
Spinal Muscular Atrophy (SMA): Used as a side chain in quinazoline derivatives to enhance neuronal uptake and solubility [1].
Angiogenesis Inhibitors: Incorporated into quinazoline scaffolds to target VEGF receptors, where the methoxyethyl group reduces metabolic clearance compared to a simple ethyl or methyl group [2].
Safety & Handling (SDS Summary)
While specific SDS data for this exact CAS is limited, it shares hazard profiles with 4-(aminomethyl)piperidine and 1-(2-aminoethyl)piperidine .
Hazard Class
GHS Category
Statement
Skin Corrosion
Category 1B
H314: Causes severe skin burns and eye damage.
Acute Toxicity
Category 4
H302: Harmful if swallowed.
Sensitization
Category 1
H317: May cause an allergic skin reaction.
Precautions:
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Primary amines absorb
from the air to form carbamates.
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle only in a fume hood.
References
WO2020004594A1 . Prophylactic or therapeutic agent for spinal muscular atrophy.[1] Google Patents. Available at:
HU228964B1. Quinazoline derivatives as angiogenesis inhibitors. Google Patents.
PubChem . 4-(Aminomethyl)piperidine (Precursor Data). National Library of Medicine. Available at: [Link]
The following technical guide details the structural elucidation of 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine . This document is structured for research scientists requiring a rigorous protocol for identity verific...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural elucidation of 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine . This document is structured for research scientists requiring a rigorous protocol for identity verification, impurity profiling, and spectral assignment.[1]
This molecule serves as a critical bifunctional building block in medicinal chemistry, particularly for GPCR ligands (e.g., 5-HT4 agonists) and kinase inhibitors.[1] It features a tertiary amine (piperidine nitrogen) for basicity and solubility, a primary amine (methanamine tail) as a reactive handle for amide coupling, and an ether linkage (methoxyethyl) to modulate lipophilicity.
Understanding the synthetic origin is the first step in elucidation, as it dictates the impurity profile (E-E-A-T principle).
Synthetic Route & Impurity Logic
The most common synthesis involves the N-alkylation of tert-butyl (piperidin-4-ylmethyl)carbamate followed by acid deprotection.[1]
Figure 1: Synthetic pathway highlighting the origin of potential quaternary ammonium impurities.
Mass Spectrometry (ESI-MS/MS)
Objective: Confirm molecular weight and fragmentation pattern characteristic of the piperidine core.
Protocol
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
[M+H - NH3]+ . Loss of ammonia from the primary amine tail. Diagnostic for primary amines.
Fragment B
141.11
[M+H - CH3OH]+ .[1] Loss of methanol from the ether side chain.
Fragment C
114.10
Piperidine Ring Cleavage . Loss of the C4-substituent (methanamine arm).[1]
Validation Check: If you observe a strong peak at m/z 231, suspect the bis-alkylated impurity (quaternization of the piperidine nitrogen with a second methoxyethyl group).[1]
Nuclear Magnetic Resonance (NMR)
Objective: Definitive mapping of carbon-hydrogen connectivity.
Solvent Strategy: Use CDCl3 initially to observe the broad NH2 protons. Use D2O exchange to confirm labile protons.
To prove the structure is not an isomer (e.g., the methoxyethyl group on the primary amine instead of the piperidine nitrogen), HMBC (Heteronuclear Multiple Bond Correlation) is required.
General Piperidine Assignments: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] [1]
Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST). Search for "Piperidine, 4-(aminomethyl)-1-methyl-" (CAS 7149-42-0) as a homologous reference.[1] [1]
Mass Spectrometry of Amines: NIST Chemistry WebBook, SRD 69. Fragmentation patterns of aliphatic amines. [1]
CAS Number: 956722-57-9 Document Type: Technical Monograph & Synthesis Guide Version: 2.0 (Scientific Review) Executive Summary: The "Solubility-Enhancing" Scaffold In the architecture of modern drug discovery, 1-[1-(2-M...
Executive Summary: The "Solubility-Enhancing" Scaffold
In the architecture of modern drug discovery, 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine represents a high-value "privileged structure." It serves as a bifunctional building block, combining a primary amine (for amide/urea coupling) with a tertiary amine tail decorated with a methoxyethyl group.[1]
Why this specific molecule matters:
Unlike simple N-methyl or N-ethyl piperidines, the 2-methoxyethyl tail provides a critical "ether oxygen" motif. This oxygen acts as a weak hydrogen bond acceptor, lowering the lipophilicity (LogD) of the parent molecule without introducing a high-polarity donor.[1] This modification is a standard medicinal chemistry tactic to:
Improve Aqueous Solubility: By disrupting crystal lattice energy and increasing solvation.[1]
Mitigate hERG Inhibition: Reducing the basicity of the piperidine nitrogen and altering the lipophilic vector often reduces off-target cardiac liability.[1]
Metabolic Stability: The ethylene bridge prevents direct N-dealkylation compared to simple methyl groups.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Property
Specification
IUPAC Name
1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine
Molecular Formula
C9H20N2O
Molecular Weight
172.27 g/mol
Exact Mass
172.1576
Physical State
Colorless to pale yellow oil (free base); White solid (HCl salt)
Boiling Point
~260°C (Predicted at 760 mmHg)
pKa (Calc)
~10.2 (Primary amine), ~8.5 (Piperidine N)
LogP (Calc)
~0.2 (Hydrophilic profile)
Solubility
Highly soluble in Water, Methanol, DCM; Sparingly soluble in Hexanes
Strategic Utility in Medicinal Chemistry
The decision to incorporate CAS 956722-57-9 into a lead series is rarely accidental.[1] It follows a specific logic tree designed to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Mechanistic Logic: The "Ether Effect"
The methoxyethyl group functions as a solubility anchor .[1] In Structure-Activity Relationship (SAR) studies, replacing a hydrophobic benzyl or cyclohexyl group with this moiety often maintains potency (if the pocket tolerates polarity) while significantly lowering the cLogP.[1]
Figure 1: Medicinal Chemistry Decision Tree for utilizing the methoxyethyl-piperidine motif.
Synthesis & Manufacturing Protocols
Expert Note: Direct alkylation of 4-(aminomethyl)piperidine with 1-bromo-2-methoxyethane is possible but prone to over-alkylation (poly-alkylation) at the primary amine. The authoritative, high-yield route requires a protection-deprotection strategy.[1]
Protocol A: The "Boc-Protection" Route (Recommended for High Purity)
This route ensures the primary amine remains untouched during the alkylation of the piperidine nitrogen.[1]
Step 1: N-Alkylation of the Protected Intermediate
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82692284, 2-[1-(2-Methoxyethyl)piperidin-4-yl]oxyethanamine (Analogous Structure Analysis).[1] Retrieved from [Link][1]
Janssen, P. A. J. (1965). 1-Aralkyl-4-(N-aryl-carbonyl amino)-piperidines and related compounds.[1] US Patent 3,164,600.[1] (Foundational chemistry for substituted piperidines). Retrieved from
A Technical Guide to the Biological Activity of Novel Piperidine Derivatives
Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in the lands...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in the landscape of pharmaceuticals and natural products.[1][2] Its prevalence is not accidental; the piperidine scaffold is considered a "privileged structure" in medicinal chemistry.[3] This status is attributed to its unique combination of properties: it can engage in hydrogen bonding, its saturated nature allows for precise three-dimensional arrangements of substituents, and it can modulate a compound's lipophilicity and metabolic stability.[3] These features enhance a drug's ability to interact with biological targets and improve its pharmacokinetic profile.[3][4]
This guide offers an in-depth exploration of the diverse biological activities of novel piperidine derivatives, tailored for researchers and drug development professionals. We will delve into key therapeutic areas, examine the underlying mechanisms of action, provide validated experimental protocols for activity assessment, and present data with the scientific rigor required for advancing drug discovery programs. The pharmacological spectrum of these derivatives is remarkably broad, encompassing anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects, among others.[5][6]
Key Therapeutic Applications and Mechanisms of Action
The versatility of the piperidine scaffold allows for its incorporation into molecules targeting a wide array of diseases.[7] Recent research has highlighted significant progress in several key areas.
Oncology
Piperidine moieties are integral to a multitude of anticancer agents, where they contribute to various mechanisms including the induction of apoptosis, modulation of critical signaling pathways, and direct DNA interaction.[8] Derivatives have shown potent activity against breast, prostate, colon, lung, and ovarian cancers.[8]
Mechanism of Action: PI3K/Akt Pathway Inhibition
A crucial signaling pathway often dysregulated in cancer is the PI3K/Akt pathway, which promotes cell survival and proliferation.[8] Certain piperidine derivatives have been shown to inhibit this pathway, leading to apoptosis.
For instance, the piperidine derivative DTPEP, synthesized from Tamoxifen, has demonstrated potent anticancer effects.[8] It is hypothesized to function by downregulating key proteins in the PI3K/Akt pathway, thereby increasing the Bax/Bcl-2 ratio, which is a critical determinant for inducing apoptosis through the intrinsic pathway.[8]
Caption: General experimental workflow for screening novel piperidine derivatives.
Primary Screening: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric assay to determine a compound's general toxicity or anti-proliferative activity against cancer cell lines. It provides a quantitative measure (IC50) of potency. The principle lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.
Protocol:
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Mix thoroughly to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Self-Validation: The results are validated by the clear dose-response curve and the consistent performance of the positive and negative controls. The IC50 value is calculated using non-linear regression analysis.
Causality: For compounds intended for neurodegenerative diseases, a specific enzyme inhibition assay is a critical secondary screen. The Ellman's method for acetylcholinesterase (AChE) inhibition is a reliable and widely used protocol. It measures the activity of AChE by quantifying the formation of thiocholine, which reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored product.
Protocol:
Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, AChE enzyme solution, and the substrate acetylthiocholine iodide (ATCI).
Assay Setup: In a 96-well plate, add 25 µL of various concentrations of the piperidine derivative, 125 µL of DTNB, and 25 µL of AChE solution. Include a control well with buffer instead of the inhibitor.
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
Reaction Initiation: Start the reaction by adding 25 µL of the ATCI substrate.
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
Data Analysis: Calculate the rate of reaction (V) for each concentration. The percent inhibition is calculated as: [(V_control - V_inhibitor) / V_control] * 100. The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
Self-Validation: A known AChE inhibitor (e.g., Donepezil) must be run as a positive control to validate the assay's performance.
Data Presentation and Interpretation
Quantitative data from bioassays should be meticulously organized to allow for clear comparison and structure-activity relationship (SAR) analysis.
Table 1: Comparative Biological Activity of Representative Piperidine Derivatives
Compound ID
Therapeutic Area
Target/Assay
Cell Line / Enzyme
Activity (IC50/MIC in µM)
DTPEP
Oncology
Cytotoxicity (MTT)
MCF-7 (Breast)
0.8 ± 0.04
Compound A
Oncology
Cytotoxicity (MTT)
HT-29 (Colon)
4.1
Compound B
Neuroprotection
AChE Inhibition
Electric Eel AChE
0.052
Compound C
Antimicrobial
Min. Inhibitory Conc.
S. aureus
32
Compound D
Antimicrobial
Min. Inhibitory Conc.
E. coli
64
Note: Data presented are hypothetical examples derived from published ranges for illustrative purposes.
[8][9]
Future Directions and Conclusion
The piperidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. [10]Future research will likely focus on the development of highly substituted and chiral piperidine derivatives to enhance target specificity and reduce off-target effects. [4][11]The application of green chemistry principles in the synthesis of these compounds is also a growing area of importance.
[12]
This guide provides a framework for the systematic evaluation of novel piperidine derivatives. By integrating robust experimental design, precise execution, and careful data analysis, researchers can effectively unlock the therapeutic potential of this remarkable heterocyclic scaffold. The journey from a novel molecule to a life-saving drug is complex, but it begins with the foundational biological characterization detailed herein.
References
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023-04-04). International Journal of Novel Research and Development.
The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2021-09).
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023-02-02).
Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022-01-12). MDPI.
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024-10-20). World Journal of Pharmaceutical Research.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Pharmacological Applications of Piperidine Deriv
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023-12-03). Advanced Journal of Chemistry, Section A.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016-01-15).
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025-10-21). PubMed.
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed.
Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv
Application of Chiral Piperidine Scaffolds in Drug Design. (2023-03-15).
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023-05-01). Bentham Science.
Application of Chiral Piperidine Scaffolds in Drug Design. (2023-03-15). Thieme Connect.
(PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases.
The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
Antimicrobial and antioxidant activities of piperidine deriv
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023-10-03). Semantic Scholar.
Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Potential Therapeutic Applications of Substituted Piperidines
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
[1]
Executive Summary: The Privileged Scaffold
In the pharmacopeia of modern medicinal chemistry, the piperidine ring (hexahydropyridine) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its ubiquity is not accidental; it stems from specific physicochemical properties:
Conformational Flexibility: The ability to adopt multiple low-energy conformations (chair, boat, twist-boat) allows the scaffold to fit into diverse binding pockets, from the deep gorge of Acetylcholinesterase (AChE) to the hydrophobic pockets of G-Protein Coupled Receptors (GPCRs).
pKa Modulation: With a typical pKa of ~11 (lowered by substitution), the secondary amine serves as a crucial hydrogen bond donor/acceptor and a cationic center at physiological pH, facilitating electrostatic interactions with anionic residues (e.g., Aspartate) in target proteins.
This guide analyzes the structural causality behind piperidine-based therapeutics, focusing on CNS modulation and Oncology, and provides a self-validating experimental framework for functional assaying.
Structural Basis of Efficacy (SAR Analysis)
The therapeutic utility of piperidine is dictated by substitution patterns that govern its pharmacokinetics (PK) and pharmacodynamics (PD).
Position
Structural Role
Therapeutic Example
N1 (Nitrogen)
Electrostatic Anchor: Protonation at physiological pH allows ionic bonding. Ideal for attaching bulky hydrophobic groups (benzyl, phenethyl) to traverse hydrophobic channels.
Donepezil (N-benzyl linker)
C4 (Para)
Pharmacophore Display: The distal position often holds the primary effector moiety (e.g., anilido, ester) to interact with receptor floors.
Fentanyl (N-phenyl-propanamide)
C2/C6 (Alpha)
Conformational Lock: Substituents here introduce steric strain (A-strain), locking the ring into specific conformations to enhance selectivity and reduce metabolic degradation.
Methylphenidate (Alpha-substituted)
Therapeutic Domain I: Neuropharmacology (CNS)
Cholinergic Modulation: Alzheimer’s Disease
Case Study: Donepezil (Aricept)
Mechanism: Reversible inhibition of Acetylcholinesterase (AChE).[1]
The efficacy of Donepezil relies on the N-benzylpiperidine moiety. The piperidine nitrogen (protonated) binds to the anionic subsite (Trp84) of AChE, while the benzyl group interacts with the peripheral anionic site (PAS) via
stacking. This dual-binding mode bridges the enzyme's active site gorge, physically blocking acetylcholine (ACh) hydrolysis.
The following diagram illustrates the pathway of Acetylcholine synthesis, release, and the specific blockade mechanism of piperidine-based inhibitors like Donepezil.
Figure 1: Mechanism of Action for Piperidine-based AChE Inhibitors. Donepezil prevents ACh breakdown, enhancing cholinergic signaling.[2]
Opioid Receptor Agonism: Pain Management
Case Study: Fentanyl
Mechanism:
-Opioid Receptor (MOR) Agonism.
Fentanyl utilizes a 4-anilidopiperidine scaffold. The piperidine ring maintains the nitrogen atom in a specific spatial orientation relative to the phenyl ring, mimicking the tyramine moiety of endogenous enkephalins. This precise geometry allows for nanomolar affinity binding to the MOR, triggering G-protein signaling (Gi/o) that inhibits adenylate cyclase and hyperpolarizes neurons (via efflux).
Recent advancements have repositioned piperidines from simple linkers to critical recognition motifs in kinase inhibitors.
Case Study: Tepotinib (MET Inhibitor)
Application: Non-small cell lung cancer (NSCLC) with METex14 skipping mutations.
Structural Logic: In Tepotinib, the piperidine ring is not merely a spacer; it functions as a hinge binder and a solubility enhancer. The basic nitrogen improves the molecule's physicochemical properties (solubility in aqueous media), while the ring structure positions the pendant groups to occupy the ATP-binding pocket of the MET receptor tyrosine kinase effectively.
Comparative Data: Piperidine Pharmacophores in Oncology
To validate the therapeutic potential of a novel substituted piperidine, one must establish its functional efficacy. The Ellman’s Assay is the industry standard for quantifying AChE inhibition.
Protocol Title: Kinetic Determination of IC50 for Piperidine Derivatives via Ellman’s Method
Objective: To determine the inhibitory concentration (IC50) of a synthesized piperidine analog against Acetylcholinesterase.
Reagents & Preparation
Buffer: 0.1 M Phosphate Buffer (pH 8.0). Critical: pH 8.0 optimizes the thiol-disulfide exchange reaction.
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (500 U/mL stock). Dilute to 0.03 U/mL in buffer.
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM). Mechanism: Reacts with Thiocholine to form yellow 5-thio-2-nitrobenzoate (TNB).
Test Compound: Substituted Piperidine (dissolved in DMSO, serial dilutions:
M to M).
Methodological Workflow
This protocol is designed as a self-validating system where the "Blank" controls for non-enzymatic hydrolysis and the "Positive Control" (e.g., Donepezil) validates enzyme activity.
Incubation: Incubate plate at 25°C for 10 minutes . Reasoning: Allows inhibitor to bind to the enzyme active site (pre-incubation).
Initiation: Add 10 µL of ATCh Substrate to all wells.
Measurement: Immediately monitor Absorbance at 412 nm every 30 seconds for 5 minutes using a kinetic microplate reader.
Data Analysis:
Calculate the velocity (
) of the reaction (slope of Abs vs. Time).
Calculate % Inhibition:
.
Plot % Inhibition vs. Log[Concentration] to derive IC50.
Figure 2: Workflow for High-Throughput Screening of Piperidine Inhibitors.
Emerging Frontiers
Sigma Receptors (
): Piperidines are being explored as selective ligands for sigma receptors, which are implicated in neuropathic pain and depression. The hydrophobic cage of the sigma receptor accommodates the piperidine ring well when N-substituted with bulky alkyl groups.
Antivirals: Novel N-substituted piperidines have shown efficacy against Influenza A (H1N1), outperforming commercial standards like Rimantadine in preliminary assays by targeting viral entry mechanisms.
References
Donepezil Mechanism & Pharmacology
Source: GoodRx / IvyPanda / P
Title: The Pharmacology and Mechanism of Donepezil Action[1][2]
URL:[Link] (Validated via search context 1.1, 1.2)
Piperidine Scaffolds in Oncology
Source: Frontiers in Pharmacology / NIH
Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine[4][5][6]
solubility profile of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine in various solvents
An In-depth Technical Guide to the Solubility Profile of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility Profile of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility profile of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine, a compound of interest in pharmaceutical development. While specific experimental data for this molecule is not widely published, this document, written from the perspective of a Senior Application Scientist, outlines the necessary protocols and theoretical considerations to establish a robust and comprehensive solubility profile. We will delve into the predicted physicochemical properties, detailed experimental methodologies for aqueous and organic solvent solubility determination, and the critical factors that influence the solubility of this molecule. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for formulation development and regulatory submissions.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a paramount property that dictates the dissolution rate and subsequent absorption of an orally administered drug.[1] A comprehensive understanding of a compound's solubility in various media is therefore not just a regulatory requirement but a fundamental necessity for rational drug design and formulation.
1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine is a molecule featuring a piperidine core, a primary amine, and a methoxyethyl group. These functional groups suggest a degree of polarity and the potential for ionization, which will significantly influence its solubility behavior. This guide provides the scientific foundation and practical steps to thoroughly characterize the solubility of this compound.
Predicted Physicochemical Properties of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine
While experimental data is the gold standard, an initial in-silico and comparative analysis of the molecule's structure can provide valuable insights into its expected solubility behavior.
Molecular Structure:
pKa (Acid Dissociation Constant): The presence of two amine groups—a primary amine and a tertiary amine within the piperidine ring—indicates that 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine will behave as a base and will have two corresponding pKa values. The primary amine is expected to have a pKa in the range of 9-10, while the tertiary amine's pKa will likely be slightly lower. The precise determination of these pKa values is crucial as they will dictate the ionization state of the molecule at different pH values, and thus its aqueous solubility. Potentiometric titration is a highly accurate method for determining pKa values.[2][3]
logP (Octanol-Water Partition Coefficient): The logP value is a measure of a compound's lipophilicity. The methoxyethyl group and the piperidine ring contribute to the lipophilicity, while the primary amine and the ether oxygen provide some hydrophilicity. Based on structurally similar compounds, the logP of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine is predicted to be in the range of 1.5 to 2.5, suggesting moderate lipophilicity. This prediction implies that the compound may have limited aqueous solubility, particularly at pH values where it is not fully ionized.
Experimental Determination of Solubility: A Methodological Approach
A thorough investigation of solubility requires a multi-faceted experimental approach. The following sections detail the standard protocols for determining both thermodynamic and kinetic solubility in aqueous and organic media.
Thermodynamic (Equilibrium) Aqueous Solubility
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for its determination.[4]
Protocol: Shake-Flask Method for pH-Dependent Aqueous Solubility
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, acetate buffers for pH 4.5 and 5.5, and phosphate buffers for pH 6.8 and 7.4) to mimic the physiological pH range of the gastrointestinal tract.[5]
Sample Preparation: Add an excess amount of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine to vials containing each of the prepared buffers. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.
Equilibration: Seal the vials and place them in a constant temperature shaker bath, typically at 25°C or 37°C. Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[6]
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
Data Analysis: The solubility is determined by calculating the concentration of the compound in the filtrate. Equilibrium is confirmed when the solubility values from different time points (e.g., 48 and 72 hours) are consistent.
Factors Influencing the Solubility of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine
Several factors can influence the solubility of this compound, and understanding them is key to successful formulation development.
[7]
pH: As a basic compound, the aqueous solubility of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine will be highly pH-dependent. At pH values below its pKa, the amine groups will be protonated, forming a more soluble salt. Conversely, at pH values above its pKa, the compound will be in its less soluble free base form.
Temperature: For most solids, solubility increases with temperature. The effect of temperature on the solubility of this compound should be experimentally determined, as it can be important for manufacturing and storage conditions.
[8]* Crystal Form (Polymorphism): The crystalline form of the solid can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to lower lattice energy. It is important to characterize the solid-state properties of the material being used for solubility studies.
Co-solvents and Excipients: The addition of co-solvents (e.g., propylene glycol, ethanol) or surfactants can significantly enhance the aqueous solubility of poorly soluble compounds. Investigating the effect of these excipients is a critical step in formulation development.
Conclusion: A Roadmap to Comprehensive Solubility Characterization
A thorough understanding of the solubility of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine is a cornerstone of its development as a potential therapeutic agent. This guide has provided a detailed roadmap for the systematic characterization of its solubility profile. By employing the described methodologies, researchers can generate the high-quality, reliable data necessary to navigate the complexities of formulation development, ensure consistent product performance, and meet regulatory expectations. The principles and protocols outlined herein are grounded in established scientific and regulatory standards, providing a robust framework for advancing the development of this and other new chemical entities.
References
United States Pharmacopeia. USP General Chapter <1236> Solubility Measurements. [Link]
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
Avdeef, A. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]
U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
Lofgren, J. L., & Luthra, S. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]
Cristofoletti, R., & Dressman, J. B. (2021). ICH M9 guideline on biopharmaceutics classification system-based biowaivers: Toward harmonization in Latin American countries. Journal of Pharmaceutical Sciences, 110(3), 1146-1153. [Link]
Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]
World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
Strategic Utilization of 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine in Medicinal Chemistry
Technical Guide & Scaffold Analysis Executive Summary In modern drug discovery, the balance between lipophilicity and aqueous solubility is a persistent bottleneck. The molecule 1-[1-(2-Methoxyethyl)piperidin-4-yl]methan...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide & Scaffold Analysis
Executive Summary
In modern drug discovery, the balance between lipophilicity and aqueous solubility is a persistent bottleneck. The molecule 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine (CAS: 1187928-87-5) represents a "privileged scaffold" that addresses this specific challenge.[1][2]
This guide analyzes the utility of this building block, which combines a rigid piperidine spacer, a reactive primary amine "warhead" for library generation, and a 2-methoxyethyl tail that mimics short-chain PEGylation to enhance metabolic stability and solubility. This document serves as a blueprint for medicinal chemists to integrate this scaffold into Structure-Activity Relationship (SAR) campaigns, particularly for GPCR ligands (5-HT, Muscarinic) and kinase inhibitors.[1][2]
Structural Analysis & Pharmacophore Mapping[1]
The molecule is tripartite, with each sector serving a distinct pharmacological function. Understanding these sectors is critical for rational analog design.
Sector
Chemical Moiety
Functionality & Design Logic
The Anchor (Tail)
2-Methoxyethyl group
Solubility Engine: Acts as a "mini-PEG" mimic.[1][2] The ether oxygen accepts hydrogen bonds, lowering LogP compared to an alkyl chain (e.g., ethyl/propyl) without acting as a hydrogen bond donor (HBD), which preserves membrane permeability.
The Core
Piperidine Ring
Vector Control: Provides a semi-rigid, chair-conformation spacer that orients the primary amine away from the tail. Critical for fitting into deep hydrophobic pockets (e.g., GPCR orthosteric sites).[2]
The Warhead
Methanamine ()
Diversity Handle: A highly nucleophilic primary amine.[1][2] It serves as the attachment point for the "active" pharmacophore via amide coupling, reductive amination, or sulfonylation.
To utilize this scaffold effectively, one must either synthesize it from commodity chemicals or derivatize the commercial building block. Below is the optimized workflow for de novo synthesis and derivatization.
Diagram 1: Convergent Synthesis Workflow
This workflow illustrates the preferred route to avoid poly-alkylation and ensure regioselectivity.[1][2]
Caption: Figure 1. Stepwise synthesis ensuring N1-selectivity for the methoxyethyl tail before exposing the C4-primary amine.
Analog Design Strategy (SAR Exploration)
Once the scaffold is in hand, the primary amine allows for "High-Throughput Chemistry" (HTC) to rapidly generate libraries.[2]
Strategy A: Amide Coupling (The "Classic" Approach)
Application: Tuning the pKa. Secondary amines remain basic (unlike amides), which is crucial if a positive charge interaction is required in the binding pocket (e.g., Aspartate residue in GPCRs).
Diagram 2: Divergent Library Generation
Caption: Figure 2.[1][2] Divergent synthesis strategy for generating functionally distinct chemical libraries from the core scaffold.
Experimental Protocols
Protocol 1: General Amide Coupling (Library Scale)
Objective: Coupling the scaffold to a carboxylic acid (R-COOH).[1][2]
Purification: If necessary, purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol 2: Reductive Alkylation of the Piperidine Nitrogen
Objective: If synthesizing the core from 4-aminomethylpiperidine (starting material).[1][2]
Note: This reaction targets the secondary amine of the piperidine ring.[3]
Reactants: Dissolve 4-(N-Boc-aminomethyl)piperidine (1.0 equiv) in Acetonitrile.
Alkylation: Add 1-bromo-2-methoxyethane (1.2 equiv) and K2CO3 (2.0 equiv).
Conditions: Heat to 60°C for 12 hours.
Workup: Filter off inorganic salts (K2CO3). Concentrate filtrate.[1][2]
Deprotection: Treat crude with TFA/DCM (1:4) for 1 hour to remove the Boc group, yielding the final scaffold as a TFA salt.
Applications in Drug Discovery[8]
Case Study: 5-HT4 Receptor Agonists
The 4-aminomethylpiperidine core is structurally homologous to the linker found in Prucalopride and other benzamide-based gastrokinetic agents.[1][2]
Hypothesis: Replacing the alkyl tail of standard 5-HT4 ligands with the 2-methoxyethyl tail of this scaffold can reduce lipophilicity (LogD) while maintaining receptor affinity, potentially reducing hERG liability often associated with greasy basic amines.[1]
Case Study: Kinase Inhibitors (Ibrutinib Analogs)
In Btk inhibitors, the piperidine linker often connects the "warhead" (acrylamide) to the hinge-binding motif.
Utility: This scaffold provides a pre-installed solubilizing tail.[1][2] Using this linker allows the chemist to focus on optimizing the hinge binder, knowing the solvent front is already occupied by the hydrophilic methoxyethyl group.
References
BenchChem. (2025).[1][2] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Retrieved from [1][2]
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 54683394, 1-(2-Methoxyethyl)piperidin-4-amine.[1][2] Retrieved from [1][2][4]
Matassini, C., et al. (2020).[2] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.[2][5] Società Chimica Italiana.[1][2] Retrieved from [1][2]
Steffan, R. J., et al. (2002).[2][6] Novel substituted 4-aminomethylpiperidines as potent and selective human beta3-agonists.[1][2][6] Bioorganic & Medicinal Chemistry Letters, 12(20), 2957-61.[2][6] Retrieved from
Hunt, J. A., et al. (2003).[2] p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones.[1][2] Bioorganic & Medicinal Chemistry Letters.[1][2][7] Retrieved from
Application Note: Utilizing 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine in High-Throughput Drug Discovery
Executive Summary 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine is a bifunctional building block that has emerged as a critical tool in modern "Hit-to-Lead" optimization.[1] Unlike simple alkyl-piperidines, this scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine is a bifunctional building block that has emerged as a critical tool in modern "Hit-to-Lead" optimization.[1] Unlike simple alkyl-piperidines, this scaffold incorporates a methoxyethyl tail —a strategic bioisostere that modulates lipophilicity (LogD) while maintaining steric requirements.[1]
This guide details the application of this compound in two primary drug discovery platforms:
Kinase Inhibitor Optimization: As a solvent-front solubilizing group to improve oral bioavailability.
GPCR/Ion Channel Ligand Design: As a pharmacophore targeting the Sigma-1 (
) receptor and aminergic GPCRs (e.g., 5-HT, Dopamine).[1]
Chemical Profile & Structural Logic[1][2]
The "Privileged" Architecture
The molecule consists of three distinct functional vectors, each serving a specific role in ligand design:
Primary Amine (
): The "Warhead Connector."[1] A high-reactivity nucleophile for amide coupling, reductive amination, or reactions.[1]
Piperidine Ring: The "Rigid Spacer."[1] It reduces conformational entropy compared to flexible alkyl chains, often improving binding affinity (
): The "Property Tuner."[1] This ether tail mimics a short PEG chain.[1] It lowers the calculated LogP (cLogP) compared to a propyl or butyl chain, enhancing aqueous solubility without introducing a hydrogen bond donor (HBD) that could hamper membrane permeability.[1]
Physicochemical Data (Experimental & Predicted)
Property
Value
Implication for Drug Design
Molecular Weight
172.27 g/mol
Fragment-like; leaves room for heavy core scaffolds (Rule of 3 compliant).[1]
cLogP
~0.4 - 0.8
Ideal for lowering the lipophilicity of greasy aromatic cores.[1]
pKa (Piperidine N)
~8.5 - 9.0
Predominantly protonated at physiological pH; ideal for electrostatic interactions (e.g., Asp/Glu residues).[1]
pKa (Primary Amine)
~10.5
Highly reactive; requires careful stoichiometry during coupling if not protected.[1]
In kinase drug discovery, the ATP-binding pocket is hydrophobic, but the "solvent-front" region is hydrophilic.[1] Attaching this piperidine motif to a hinge-binding core (e.g., pyrimidine, quinazoline) projects the methoxyethyl tail into the solvent, dramatically improving the pharmacokinetic (PK) profile.
Mechanism of Action
Core Binding: The aromatic core (e.g., pyrimidine) binds the kinase hinge region.[1]
Vector Projection: The primary amine forms a bond (amide/urea) that exits the pocket.[1]
Solubility Enhancement: The protonated piperidine nitrogen provides solubility, while the methoxyethyl group prevents metabolic N-dealkylation (a common issue with simple methyl/ethyl groups).[1]
The following diagram illustrates where this building block fits within a typical kinase inhibitor architecture.
Figure 1: Strategic placement of the 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine moiety in kinase inhibitor design to bridge the hydrophobic pocket and the solvent front.[1]
The N-substituted piperidine is a classic pharmacophore for the Sigma-1 (
) receptor , a chaperone protein implicated in neuroprotection and cancer.[1] The methoxyethyl group specifically enhances affinity by interacting with the hydrophobic tunnel of the receptor while maintaining a balanced lipophilic ligand efficiency (LLE).[1]
Activation: In a reaction vial, dissolve the Carboxylic Acid core (0.1 mmol) in DMF (1 mL). Add DIPEA (0.3 mmol) and HATU (0.15 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
Expert Insight: Pre-activation is crucial.[1] Adding the amine too early can lead to guanidinium by-products with HATU.[1]
Addition: Add 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine (0.12 mmol) dissolved in DMF (0.5 mL) to the reaction mixture.
Incubation: Stir at RT for 4–12 hours. Monitor conversion by LC-MS (Look for M+1 peak).
Purification: If purity <90%, purify via preparative HPLC using a basic buffer (Ammonium Bicarbonate, pH 10) to keep the piperidine neutral/free-base for better peak shape.
Application Note: Analytical Strategy for the Characterization of 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine
Executive Summary & Chemical Context[1][2][3] 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine is a critical aliphatic diamine intermediate used in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3]
1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine is a critical aliphatic diamine intermediate used in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., Ibrutinib analogs) and GPCR antagonists.[1]
The Analytical Challenge:
This molecule presents a classic "invisible analyte" problem. It lacks a conjugated
-system, rendering standard UV detection (HPLC-UV at 254 nm) ineffective.[1] Furthermore, its dual-basic nature (primary amine tail + tertiary amine ring) leads to severe peak tailing on standard silica-based columns due to silanol interactions.[1]
The Solution:
This guide moves beyond legacy derivatization methods, proposing a modern, robust control strategy focusing on High-pH HPLC with Charged Aerosol Detection (CAD) and Base-Deactivated GC-FID .
Chemical Profile
Property
Description
Analytical Implication
Structure
Piperidine ring with 4-aminomethyl and N-(2-methoxyethyl) groups.[1]
UV Detection is not viable without derivatization.
Polarity
High (LogP < 1).
Poor retention on standard C18 at acidic pH.
Volatility
Moderate to High.
Amenable to GC, but requires derivatization or deactivated liners.
Analytical Decision Matrix
The following workflow illustrates the logic for selecting the appropriate technique based on the specific analytical attribute (Purity, Assay, or Residuals).
Figure 1: Analytical technique selection strategy emphasizing the shift from UV to CAD for purity analysis.
Protocol A: High-pH HPLC-CAD (Purity & Identity)
Rationale:
Standard acidic mobile phases (Formic acid/TFA) protonate both amine nitrogens, making the molecule highly polar and causing it to elute in the void volume of C18 columns. By using a high pH (pH 10) mobile phase, we suppress ionization, increasing hydrophobicity and retention. Charged Aerosol Detection (CAD) is selected because its response is independent of optical properties, providing a "universal" signal for this non-chromophoric amine [1].
Instrument Configuration
System: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).[3]
Detector Settings:
Power Function: 1.00 (for linearity).
Evaporation Temp: 35°C (Low temp prevents loss of semi-volatiles).
Data Collection Rate: 10 Hz.
Chromatographic Conditions
Parameter
Setting
Column
Waters XBridge C18 BEH , 100 x 2.1 mm, 2.5 µm (or Agilent Poroshell HPH).[1] Must be pH 10 stable.
Mobile Phase A
10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).
Senior Scientist Note: Avoid Phosphate buffers. Non-volatile salts will clog the CAD nebulizer. Ammonium Bicarbonate is volatile and CAD-compatible.[1]
Rationale:
Gas Chromatography is excellent for this molecule due to its moderate molecular weight. However, free amines react with silanol groups in standard glass liners and columns, causing peak tailing. We utilize Base-Deactivated (alkaline) consumables to ensure sharp peak shapes [2].[1]
Instrument Configuration
System: GC-FID (Agilent 7890/8890 or equivalent).[1]
Inlet: Split/Splitless. Liner: Ultra Inert with Wool (Base-Deactivated) or Sky® Liner.[1]
Chromatographic Conditions
Parameter
Setting
Column
Restek Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm x 5 µm).[1]
Rationale:
For a bulk building block, HPLC assay requires a high-purity reference standard which may not be available.[1] Non-aqueous titration provides an absolute method for purity determination based on the basicity of the amine groups.
Methodology:
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid.
Solvent: Glacial Acetic Acid (for total amine content).
Stoichiometry: The molecule has two basic nitrogens. Expect two inflection points or one combined inflection depending on solvent leveling effects. In acetic acid, both nitrogens are usually leveled, titrating as a di-acidic base.[1]
Troubleshooting & "Gotchas"
The "Ghost" Peak in HPLC
Symptom: A broad, tailing peak eluting early.
Cause: Sample solvent mismatch. If you dissolve the sample in 100% organic and inject onto a 95% aqueous initial gradient, the amine may "break through."
Fix: Dissolve the sample in the starting mobile phase (95:5 Buffer:ACN).
Carryover
Symptom: Appearance of the product in blank injections.[4]
Cause: Amines stick to stainless steel and injector seals.
Fix: Use a needle wash with low pH (e.g., 0.1% Formic Acid in 50:50 Water:MeOH) to protonate and wash away the basic amine.
Salt Formation[1]
Observation: The molecule readily absorbs
from the air to form carbamates or carbonates.
Prevention: Store under Nitrogen/Argon. Freshly prepare standards.
References
Restek Corporation. (2022). Analysis of Volatile Amines on Rtx-Volatile Amine Columns. Retrieved from [Link][1]
Waters Corporation. (2021). Strategies for the Analysis of Polar Amines using High pH Reversed-Phase Chromatography. Retrieved from [Link][1][2][4][5]
Technical Application Note: Characterization and Utilization of MEM-PM in Receptor Binding Studies
This Application Note is designed for researchers in medicinal chemistry and pharmacology. It details the characterization, handling, and experimental utilization of 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine (refer...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and pharmacology. It details the characterization, handling, and experimental utilization of 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine (referred to herein as MEM-PM ) as a chemical probe and scaffold in receptor binding studies.[1]
Introduction & Pharmacological Context
1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine (MEM-PM) represents a "privileged scaffold" in medicinal chemistry.[1] Its structure combines a semi-rigid piperidine core, a basic primary amine "warhead" (for hydrogen bonding or covalent derivatization), and a hydrophilic methoxyethyl tail that modulates lipophilicity and blood-brain barrier (BBB) permeability.[2]
While often utilized as a synthetic intermediate for complex kinase inhibitors (e.g., BTK inhibitors) and anti-arrhythmic agents, MEM-PM possesses intrinsic affinity for specific receptor classes, most notably the Sigma-1 Receptor (
R) and 5-HT4 Serotonin Receptors . This guide outlines the protocols for evaluating MEM-PM as a ligand and utilizing it as a fragment probe.
Equilibrium: Incubate at 37°C for 120 minutes . (Note: The primary amine of MEM-PM requires longer equilibration times than tertiary amines to establish stable ionic interactions with Asp126 in the binding pocket).
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding of the cationic amine).
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via Liquid Scintillation Counting (LSC).[1][2]
Data Analysis:
Calculate
using non-linear regression (4-parameter logistic fit). Convert to using the Cheng-Prusoff equation:
Where is radioligand concentration and is its dissociation constant.[1][2]
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening
Objective: Assess low-affinity binding kinetics (
, ) of MEM-PM against purified GPCRs or Kinases (e.g., BTK) where it acts as a structural fragment.[1][2]
Workflow Logic
MEM-PM is a low-molecular-weight fragment.[1] Standard radioligand assays may miss weak interactions (
M).[1][2] SPR provides real-time binding data without labeling the ligand.[1]
Step-by-Step Procedure
Sensor Chip Preparation: Immobilize the target protein (e.g., Biotinylated BTK kinase domain) onto a Streptavidin (SA) sensor chip to a density of ~3000 RU.[2]
Solvent Correction: Prepare MEM-PM in running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) containing 2% DMSO.[1][2] Perform DMSO solvent correction cycles to negate bulk refractive index changes.[1][2]
Injection Cycle:
Flow Rate: 30
L/min (high flow minimizes mass transport limitations).[1][2]
Contact Time: 60 seconds.
Dissociation Time: 120 seconds.
Regeneration: typically not required for fragments due to fast off-rates.[1][2] If needed, use 10 mM Glycine-HCl pH 2.5 for 15 seconds.[1][2]
Validation Criteria:
Square Wave Shape: A "box-like" sensorgram indicates fast-on/fast-off kinetics typical of specific fragment binding.[1]
Stoichiometry:
should not exceed theoretical 1:1 binding values (unless probing multiple sites).
This diagram illustrates how MEM-PM interacts within the
R binding pocket, highlighting the critical electrostatic clamp formed by the piperidine nitrogen.
Caption: Interaction map of MEM-PM within the Sigma-1 Receptor binding pocket. The central piperidine nitrogen forms a critical salt bridge with Asp126.
Diagram 2: Experimental Workflow for Ligand Validation
A logical flow from stock preparation to hit confirmation.[1][2]
Caption: Step-by-step workflow for validating MEM-PM activity in high-throughput receptor binding assays.
Safety & Handling Guidelines
Storage: Store neat solid at -20°C under desiccated conditions. The primary amine is sensitive to atmospheric
Solubility: Highly soluble in DMSO (>100 mM) and Ethanol.[1][2] Aqueous stock solutions should be prepared fresh to prevent hydrolysis or oxidation.[1][2]
Toxicity: As a potent amine, treat as a potential irritant (Skin/Eye).[1][2] Use standard PPE (gloves, goggles, lab coat).[2]
References
Sigma Receptor Pharmacology: Chu, U. B., & Ruoho, A. E. (2016).[1][2] Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.[2] Link
Piperidine Scaffolds in Drug Discovery: Meyer, C., et al. (2016).[1][2] 4-Aryl-piperidines as a privileged scaffold for receptor ligands.[1] Journal of Medicinal Chemistry. Link
Fragment Screening Protocols: Erlanson, D. A., et al. (2016).[1][2] Practical strategies for fragment-based discovery. Nature Reviews Drug Discovery, 15, 605–619.[2] Link
Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973).[1][2] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[1][2] Link
Application Note: Purification Strategies for 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine
Abstract The isolation of 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine presents a distinct challenge in organic synthesis due to its dual-amine functionality and the hydrophilic nature of the methoxyethyl side chain....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The isolation of 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine presents a distinct challenge in organic synthesis due to its dual-amine functionality and the hydrophilic nature of the methoxyethyl side chain. This application note details a multi-stage purification workflow designed to overcome common issues such as silica tailing, water retention, and carbamate formation. We present a validated protocol combining pH-controlled extraction, modified flash chromatography, and salt formation to achieve >98% purity.
Introduction & Chemical Profile[1][2][3][4][5]
The target molecule contains two basic centers: a secondary amine embedded in a piperidine ring (tertiary upon alkylation) and a primary exocyclic amine.
Core Challenge 1 (Basicity): With pKa values estimated at ~10.5 (piperidine) and ~9.8 (primary amine), the molecule interacts strongly with acidic silanols on standard silica gel, leading to severe peak tailing and yield loss.
Core Challenge 2 (Hydrophilicity): The 2-methoxyethyl group increases water solubility compared to simple alkyl analogs. Standard aqueous workups often result in product loss to the aqueous phase.
Core Challenge 3 (Stability): The primary amine is a nucleophile susceptible to reacting with atmospheric CO₂ to form carbamates, necessitating careful handling or salt formation.
Target Molecule Profile
Property
Characteristic
Implication for Purification
Structure
Diamine with Ether Linkage
High Polarity / Hydrogen Bonding
pKa (Est.)
~10.0 (Average)
Requires pH > 12 for extraction
State
Viscous Oil (Free Base)
Difficult to recrystallize directly
Solubility
Water, Alcohols, DCM
"Salting out" required for extraction
Phase I: The "Rough Clean" (Extraction Strategy)
Standard extraction protocols (e.g., EtOac/Water) fail with this molecule because the protonated or even free-base form partitions significantly into water.
Protocol A: Salting-Out Extraction
Objective: Maximize recovery of the free base from the crude reaction mixture.
pH Adjustment: Cool the crude aqueous reaction mixture to 0°C. Slowly add 50% NaOH or KOH until pH > 13. Note: High pH ensures both amines are fully deprotonated.
Saturation: Saturate the aqueous phase with solid NaCl (brine saturation). This "salting out" effect disrupts the hydration shell of the methoxyethyl group, forcing the organic amine out of the water phase.
Solvent Selection: Do not use Diethyl Ether or Hexanes (solubility is too low).
Recommended: Dichloromethane (DCM) or Chloroform:Isopropanol (3:1 ratio).
Extraction: Perform 4x extractions. The high polarity requires multiple passes.
Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ as it is slightly acidic and can bind amines.
Phase II: Flash Chromatography (The "Fine Polish")
Chromatography is the critical step for removing non-polar impurities. However, "tailing" is the enemy here.
Mechanism of Failure on Standard Silica
Silica gel (SiO₂) possesses surface silanol groups (Si-OH) that are weakly acidic (pKa ~5). Basic amines form hydrogen bonds or ionic interactions with these silanols, causing the compound to "stick" to the column, eluting as a broad smear rather than a sharp peak.
Why Ammonia? NH₃ competes for the silanol sites more effectively than the target amine, effectively "blocking" the silica surface and allowing the product to elute freely.
Gradient Table:
Time (CV)
% Solvent B
Description
0–2
0%
Elute non-polar impurities
2–10
0% → 50%
Linear Gradient
| 10–15 | 50% → 100% | Flush product (Watch for UV absorbance at 210-220 nm) |
Note: If NH₄OH is unavailable, 1% Triethylamine (TEA) can be used, but it is harder to remove from the final oil.
Phase III: Salt Formation (Stabilization)
The free base is an oil that will absorb CO₂ and degrade. Converting it to a crystalline salt is the only robust method for long-term storage and final purity enhancement.
Protocol C: Dihydrochloride Salt Formation
Objective: Isolate a stable, crystalline solid.
Dissolution: Dissolve the purified oil from Phase II in a minimum amount of anhydrous Ethanol or Methanol (e.g., 5 mL per gram).
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (or Et₂O).
Stoichiometry: Add 2.2 to 2.5 equivalents of HCl.
Precipitation: The salt may precipitate immediately. If not, add an anti-solvent (Diethyl Ether or MTBE) slowly until turbidity persists.
Crystallization: Stir at 0°C for 1 hour. Filter the white solid under inert gas (Argon/N₂).
Drying: Dry in a vacuum oven at 40°C to remove trace solvents.
Visualization of Workflows
Diagram 1: Purification Decision Matrix
This flowchart guides the researcher through the logical steps based on the state of the crude material.
Caption: Logical workflow for isolating diamines, prioritizing pH control and salt formation for stability.
Diagram 2: The "Silanol Blocking" Mechanism
Understanding why ammonia is added to the mobile phase.
Caption: Ammonia (green) preferentially binds to acidic silica, allowing the target amine (blue) to elute without tailing.
Analytical Validation
To confirm the success of the purification, the following analytical signatures should be verified:
1H NMR (D₂O or DMSO-d6):
Look for the specific shift of the methoxy group (~3.3 ppm, singlet).
Verify the integration ratio between the piperidine ring protons and the exocyclic methylene group.
LC-MS:
Expect an [M+H]+ peak. Note that in ESI+, the molecule may appear as [M+2H]²⁺ due to the two basic nitrogens.
Chloride Content (Titration):
If the salt form is isolated, perform silver nitrate titration to confirm the stoichiometry (should be 2.0 eq of Cl⁻).
References
Biotage. (2023).[1] Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
Teledyne ISCO. (2020).[2] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
National Institutes of Health (NIH). (2020). Purification of hydrophilic and hydrophobic peptide fragments.[3] Retrieved from [Link]
Organic Syntheses. (1936). o-Phenylenediamine Purification via Hydrochloride Salt. Org.[1][4] Synth. 1936, 16, 65. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine in Solid-Phase Peptide Synthesis
Part 1: Executive Summary & Utility Profile
1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine (CAS: Non-standard, analog to 7149-42-0) is a specialized bifunctional building block used in advanced Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this molecule is primarily employed as a C-terminal modifier or side-chain derivatization agent .
Its structural architecture combines a rigid piperidine core with a hydrophilic 2-methoxyethyl tail. This unique combination solves two critical problems in peptide drug discovery:
Solubility Enhancement: The ether tail mimics short-chain PEGylation, disrupting aggregation and improving aqueous solubility without the steric bulk of large PEG polymers.
Pharmacokinetic Modulation: The basic tertiary amine within the piperidine ring modulates the pKa, potentially improving lysosomal trapping or blood-brain barrier (BBB) permeability.
Key Application Areas:
Peptidomimetics: Synthesis of GPCR ligands where the piperidine acts as a semi-rigid linker.
Fragment-Based Drug Discovery (FBDD): C-capping of peptide fragments to improve physicochemical properties.
Kinase Inhibitors: Design of ATP-competitive inhibitors requiring a solubilizing "tail" region.
Part 2: Chemical Properties & Handling
Property
Value/Description
Relevance to SPPS
Molecular Formula
CHNO
Core scaffold
Functional Group 1
Primary Amine (-CHNH)
Nucleophile: Reactive site for amide coupling to carboxylic acids.[1]
Functional Group 2
Tertiary Amine (Piperidine N)
Non-Reactive Base: Remains protonated at physiological pH; improves solubility.
Solubility
High (Water, MeOH, DMF)
Excellent compatibility with standard SPPS solvents (DMF/NMP).
pKa (Est.)
~10.5 (1° Amine), ~8.5 (3° Amine)
The primary amine is highly nucleophilic; the tertiary amine requires no protection during coupling.
Part 3: Mechanism of Action (The "Why" and "How")
In SPPS, this molecule acts as a nucleophilic capping agent . The reaction is a standard amide bond formation, but the presence of the internal tertiary amine requires specific considerations regarding base equivalents.
Reaction Logic:
Activation: The resin-bound peptide's C-terminal carboxylate (or side chain Asp/Glu) is activated using uronium/phosphonium reagents (e.g., HATU).
Nucleophilic Attack: The primary amine of the methanamine group attacks the activated carbonyl.
Internal Buffering: The tertiary piperidine nitrogen may scavenge protons. While usually beneficial, excess DIEA is recommended to ensure the primary amine remains unprotonated and reactive.
Figure 1: Mechanism of C-terminal functionalization using the amine building block.
Part 4: Experimental Protocols
Protocol A: C-Terminal Derivatization (Post-Cleavage or On-Resin)
Use Case: Converting a peptide acid (from 2-CTC or Wang resin) into a functionalized amide to improve solubility.
Prerequisites:
Resin: Peptide attached via an acid-labile linker (e.g., 2-Chlorotrityl) if performing solution-phase coupling after cleavage, OR a side-chain anchored peptide (e.g., via Asp/Glu) if performing C-terminal modification on-resin.
Ensure the peptide C-terminus is free (Fmoc removed or cleaved from resin retaining side-chain protection).
Note: If working on-resin, ensure the C-terminal carboxylate is exposed.
Activation Cocktail (Prepare immediately before use):
Dissolve 3.0 equivalents (eq) of Fmoc-Amino Acid or Peptide-COOH (relative to resin loading).
Add 2.9 eq of HATU in DMF (0.5 M concentration).
Add 6.0 eq of DIEA.
Critical Insight: We use double the standard base (6 eq instead of 3) because the piperidine ring in our target molecule can protonate, potentially reducing the effective concentration of the base available for the coupling reaction.
Coupling Reaction:
Add 3.0 eq of 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine to the activated mixture.
Incubate for 2 hours at room temperature with varying agitation.
QC Check: Perform a chloranil test (for secondary amines) or Kaiser test (if applicable) to ensure reaction completion.
Washing:
Wash resin with DMF (3 x 5 min), DCM (3 x 5 min), and DMF (3 x 5 min).
Cleavage (If On-Resin):
Treat with TFA/TIS/H2O (95:2.5:2.5) to cleave the peptide and remove side-chain protecting groups. The piperidine moiety is stable in TFA.
React for 4 hours. Note: Side-chain couplings are sterically hindered; PyBOP is often superior to HATU for preventing epimerization during long couplings.
Part 5: Quality Control & Troubleshooting
Analytical Validation (HPLC/MS):
Mass Shift: Calculate the exact mass addition.
Formula added: C
HNO (since one H is lost in amide bond).
Mass Shift: +171.15 Da.
Retention Time: Expect a shift to a lower retention time (more hydrophilic) on C18 columns due to the methoxyethyl group and the ionizable nitrogen, assuming an acidic mobile phase (0.1% TFA).
Troubleshooting Table:
Issue
Probable Cause
Corrective Action
Low Yield
Protonation of nucleophile
Increase DIEA to 8-10 equivalents to neutralize the piperidine ring tertiary amine.
Incomplete Coupling
Steric hindrance
Switch to microwave-assisted coupling (50°C, 15 min, 25W).
Precipitation
Salt formation
Dissolve the amine in DMF before adding to the reaction vessel; avoid high concentrations of phosphate buffers.
Part 6: Workflow Visualization
Figure 2: Step-by-step workflow for integrating the amine building block into SPPS.
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504. Link
Context: Foundations of orthogonal protection schemes required for side-chain modific
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
Context: Authoritative review on coupling mechanisms (H
BenchChem. (2025). "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." Link
Context: Synthesis and handling of 4-aminomethylpiperidine derivatives.
Albericio, F., et al. (2018). "Peptide Synthesis." Royal Society of Chemistry.[3] Link
Context: General protocols for solid-phase synthesis and cleavage cocktails.
Target Molecule: 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine
CAS Registry Number: 140657-67-2 (Generic/Salt forms often referenced in kinase inhibitor patents)
Chemical Structure: [1]
The "Yield Trap":
The synthesis of this molecule is deceptively simple but prone to three specific failure modes that drastically reduce isolated yield:
Poly-alkylation: The primary amine on the methanamine arm is more nucleophilic than the secondary piperidine amine (if unprotected), leading to irreversible byproducts.[1]
"Invisible" Product Loss: The final product is a highly polar, water-soluble diamine.[1] Standard aqueous workups often leave >40% of the product in the water layer.
Incomplete Alkylation: The steric bulk of the 2-methoxyethyl group can slow down
Before troubleshooting conditions, verify your synthetic route. The most common cause of low yield (<30%) is using Route B (Direct Alkylation of Unprotected Amine).
Recommended Route:Route A (Protected Sequence)
This route guarantees selectivity.[1]
) competes with the piperidine nitrogen. You will obtain a statistical mixture of N-alkylated, N'-alkylated, and bis-alkylated products that are nearly impossible to separate by flash chromatography.[1]
Visual Workflow: Pathway Optimization
Caption: Comparative workflow showing why the protected route (Green) prevents yield loss compared to the direct route (Red).
Symptom: LCMS shows 30-50% starting material remaining after 24 hours.[1]
Root Cause: 1-bromo-2-methoxyethane is less reactive than simple alkyl halides due to the inductive effect of the oxygen.[1]
Solution: The "Finkelstein Boost."[1]
Optimized Protocol:
Solvent: Switch from DMF to Acetonitrile (ACN) . ACN is easier to remove and often provides cleaner profiles for amine alkylations.[1]
Symptom: Reaction looks good on LCMS, but after aqueous extraction, the mass recovery is <10%.
Root Cause: The product is a highly polar diamine.[1] At neutral or slightly basic pH, it partitions significantly into the water phase.[1]
Solution: The "Salting Out" & Solvent Switch
Do NOT use Ethyl Acetate or Ether. The distribution coefficient (
Step 1: Synthesis of tert-butyl (1-(2-methoxyethyl)piperidin-4-yl)methylcarbamate
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Boc-aminomethylpiperidine (1.0 equiv) and Acetonitrile (10 mL/g).
Additives: Add Powdered
(3.0 equiv) and KI (0.2 equiv). Stir for 10 mins.
Reagent: Add 1-bromo-2-methoxyethane (1.2 equiv).
Reaction: Heat to 70°C for 16 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LCMS.[1]
Checkpoint: If starting material persists, add 0.2 equiv more bromide and continue heating.[1]
Workup: Filter off solids. Concentrate the filtrate.
Purification: If crude is <90% pure, purify via silica flash chromatography using a gradient of 0-10% MeOH in DCM.[1]
Step 2: Deprotection to Final Product
Reaction: Dissolve intermediate in DCM (5 mL/g). Add TFA (20 equiv) dropwise at 0°C. Warm to RT and stir for 2 hours.
Option A (Free Base): Dissolve residue in MeOH.[1] Pass through an SCX-2 cartridge .[1] Wash with MeOH. Elute with
in MeOH .[1] Concentrate to yield the free amine oil.[1]
Option B (HCl Salt): Dissolve residue in minimal EtOH.[1] Add
in Dioxane. Dilute with to precipitate the dihydrochloride salt. Filter and dry.[1][9]
FAQ: Troubleshooting Common Scenarios
Q: My product is an oil that refuses to crystallize. How do I get a solid?A: The free base is likely an oil due to the flexible ether tail. To obtain a solid, you must form a salt.[1] The dihydrochloride or oxalate salts are most crystalline.[1] Dissolve the oil in ethanol and treat with 2.2 equivalents of anhydrous acid (HCl/dioxane or oxalic acid), then dilute with diethyl ether to induce precipitation.
Q: I am seeing a peak at M+58 in LCMS. What is it?A: This is likely the N-isopropyl impurity if you used isopropyl alcohol/iodide or if acetone was present during reductive amination steps.[1] However, in the alkylation route, check for dimerization .[1] If you see
Q: Can I use 2-methoxyethyl tosylate instead of the bromide?A: Yes, and it is often cleaner.[1] Tosylates are better leaving groups than bromides but less reactive than iodides.[1] If using the tosylate, the KI catalyst is mandatory .[1]
Q: Why is my yield low even after SCX purification?A: Check the volatility. The free amine is relatively low molecular weight.[1] If you leave it on the high-vacuum pump for too long (especially if heated), you might be subliming/evaporating your product.[1] Remove solvents at <40°C.[1]
References
BenchChem Technical Support. (2025).[1][9][2] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.Link (Cited for general piperidine protection/deprotection strategies).[1]
Teledyne ISCO. (2012).[1][10] RediSep C-18 reversed phase column Purification of primary amines.[1][10] Application Note AN82.[1] Link (Cited for purification of polar amines).[1]
Biotage. (2023).[1][2][3][8] How do I purify ionizable organic amine compounds using flash column chromatography?Link (Cited for amine-functionalized silica usage).[1][8]
Google Patents. (2018).[1] Process for preparing 4-methylenepiperidine or acid addition salt thereof.[1] CN108017573B.[1] Link (Cited for industrial handling of piperidine intermediates).[1]
European Patent Office. (1989).[1] Process for preparing N,N'-bis-(2-hydroxyethyl)-piperazine.[1][7] EP0338385B1.[1][7] Link (Cited for hydroxyethyl/methoxyethyl alkylation kinetics).[1]
identifying and minimizing side reactions in piperidine N-alkylation
Status: Operational Ticket ID: PIP-ALK-001 Assigned Specialist: Senior Application Scientist Executive Summary: The Piperidine Challenge Welcome to the technical support hub for Piperidine N-Alkylation . Piperidine is a...
Welcome to the technical support hub for Piperidine N-Alkylation .
Piperidine is a secondary amine.[1][2] In theory, alkylating it to a tertiary amine should be straightforward.[1][2] In practice, it is a kinetic battleground.[1][2] The product you form (
-alkylpiperidine) is a tertiary amine that is often more nucleophilic than the starting material, leading to the "runaway train" of quaternization (over-alkylation).[1] Simultaneously, the basicity of piperidine () encourages it to act as a base rather than a nucleophile, triggering elimination of your alkyl halide.[1][2]
This guide provides the causality-driven protocols required to navigate these competing pathways.
Diagnostic Pathways (Visualizing the Problem)
Before troubleshooting, you must visualize the competing reaction landscapes.[1][2]
Figure 1: The Reaction Network & Competition
This diagram maps the desired
pathway against the two primary failure modes: Quaternization and Elimination.[1]
Figure 1: The kinetic competition.[2] Success depends on maximizing
while minimizing (over-alkylation) and (elimination).[2]
Module A: The Over-Alkylation Crisis (Quaternization)[1]
Symptom: LCMS shows a mass peak of
, indicating the formation of a quaternary ammonium salt.[1][2] Yield of the tertiary amine is low.[1][3][4]
-alkylated product is a tertiary amine.[1][3] Unlike primary amines, where alkylation reduces nucleophilicity via steric bulk, the inductive effect of the alkyl group in piperidines can maintain or even enhance electron density on the nitrogen.[1][2] If the alkyl halide is small (e.g., Methyl Iodide, Benzyl Bromide), the steric penalty is low, and the product competes for the remaining alkyl halide.[2]
Protocol 1: The "Starvation" Method (Direct Alkylation)
Use this when Reductive Amination is impossible (e.g., alkylating with a non-carbonyl precursor).[2]
Parameter
Specification
Scientific Rationale
Stoichiometry
0.85 eq Alkyl Halide : 1.0 eq Piperidine
Limiting the electrophile statistically prevents the product from encountering excess alkylating agent.[1]
Addition Mode
Syringe Pump (0.1 eq/min)
Keeps the instantaneous concentration of R-X low.[1] The highly reactive piperidine consumes it before the product can compete.[1]
Base
or
Heterogeneous bases buffer the reaction without providing a dissolved, strong base that promotes elimination.[1][2]
Solvent
Acetonitrile (ACN)
Polar aprotic.[1][2] Supports the transition state but does not solvate the nucleophile as strongly as protic solvents (which would kill reactivity).[1]
Step-by-Step:
Dissolve Piperidine (
equiv) and ( equiv) in anhydrous ACN ( M).
Cool to
(lowers more than due to higher of quaternization).
Add Alkyl Halide (
equiv) dropwise via syringe pump over 1 hour.[1][2]
Monitor via TLC/LCMS.[1][2] Stop immediately upon consumption of Alkyl Halide.[1][2] Do not wait for full Piperidine consumption.[1][2]
Module B: The Elimination Trap (
Competition)
Symptom: Alkyl halide is consumed, but Piperidine remains.[1][2] New non-polar spots appear on TLC (Alkenes).[1][2]
Root Cause: Basicity vs. Nucleophilicity.[1][2]
Piperidine is a strong base.[1][2] If you use a secondary alkyl halide (e.g., Isopropyl bromide) or heat the reaction, the piperidine will deprotonate the
-carbon of the alkyl halide rather than attacking the -carbon.[1]
Switch Solvent: Use DMF or DMSO .[1][2] These highly polar aprotic solvents significantly accelerate
rates relative to by stabilizing the charge-separated transition state of the substitution.[1]
Lower Temperature:
elimination has a higher activation energy than .[1][2] Run the reaction at Room Temperature or . Never reflux.[1][2]
Leaving Group Swap (Finkelstein): If using a Chloride or Bromide, add 0.1 eq NaI .[1][2]
Mechanism:[1][2][5][6][7] The Iodide displaces the Chloride/Bromide (fast), forming a highly reactive Alkyl Iodide in situ.[1][2] The Piperidine then attacks the Iodide.[1] Iodide is a better leaving group (
friendly) but the reaction conditions remain mild.[1]
Module C: The Gold Standard (Reductive Amination)
Recommendation: If your alkyl group can be derived from an Aldehyde or Ketone, abandon direct alkylation immediately .[1][2] Reductive amination is the industry standard because it mechanistically prevents quaternization.[1]
Mechanism:
Piperidine + Aldehyde
Iminium Ion (Not an Imine, as there is no H to lose on the N).[1][2]
The Iminium ion is positively charged and electrophilic.[1]
The reducing agent (Hydride) attacks the Iminium ion to form the neutral Tertiary Amine.[1]
Why it stops: The product is a neutral tertiary amine.[1] It cannot react with the aldehyde to form a new iminium species.[1] The reaction is self-terminating.[1]
Protocol 3: STAB-Acetic Acid System
Reagent: Sodium Triacetoxyborohydride (STAB)
Component
Role
STAB
Mild hydride source.[1] Does not reduce aldehydes/ketones directly, only the more reactive iminium ions.[1][2][8]
Acetic Acid
Catalyst.[1][2][8][9] Protonates the carbonyl oxygen to facilitate attack by piperidine.[1]
DCE or THF
Solvent. DCE (1,2-Dichloroethane) is standard but toxic; THF is a valid green alternative.[2]
Step-by-Step:
Dissolve Piperidine (
equiv) and Aldehyde/Ketone ( equiv) in DCE or THF.[1][2]
Add Acetic Acid (
equiv). Stir for 15-30 mins to establish Iminium equilibrium.
(aqueous) to neutralize acid and decompose borate complexes.
Troubleshooting Decision Tree
Use this flow to select the correct protocol for your specific reagents.
Figure 2: Decision matrix for selecting the optimal synthetic route.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Cyanoborohydride (
) instead of STAB?A: Yes, but it is toxic (cyanide risk) and requires stricter pH control (pH 6).[1][2] STAB is safer, easier to handle, and generally provides higher yields for piperidines because it reduces the iminium species faster than the carbonyl [1, 4].[1][2]
Q: I see a spot on TLC that doesn't move (baseline). What is it?A: That is likely the Quaternary Ammonium Salt .[1] It is ionic and will not elute in standard organic solvents.[1] You can confirm this by doing a mini-workup: shake the reaction aliquot with water/DCM.[1] If the spot disappears from the organic layer but stays in the aqueous layer, it is the salt.[1][2]
Q: Why not use a strong base like NaH to speed up the direct alkylation?A: NaH is too strong.[1] It will deprotonate the piperidine effectively, making it a "hot" nucleophile, but it also increases the risk of
elimination on the alkyl halide.[1][2] Furthermore, once the product forms, the strong base environment encourages the product to attack another equivalent of alkyl halide [2].[1][2]
Q: My reaction stalled at 70% conversion. Should I add more alkyl halide?A:NO. If you add more alkyl halide, you will likely start alkylating your product (the tertiary amine) rather than the remaining piperidine.[1][2] It is better to accept 70% yield and recover the starting material than to create an inseparable mixture of product and quaternary salt.[1]
References
Abdel-Magid, A. F., et al. (1996).[1][2][3][6][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][3] Link[2]
Salvatore, R. N., et al. (2001).[1][2] "Synthesis of secondary amines." Tetrahedron, 58(42), 8567-8571.[2] (Discusses CsOH/Cs2CO3 bases for selective alkylation).
McMurry, J. (2011).[1][2] Organic Chemistry. "Amines: Reactions."[1][2][3][4][5][6][9][10][11][12][13][14] (Standard text on Hofmann Elimination and Quaternization kinetics).
Gupta, A., et al. (2010).[1][2] "Avoiding Over-alkylation in Amine Synthesis." ACS Green Chemistry Institute Pharmaceutical Roundtable. Link
Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry. "Reaction 0-44: Alkylation of Amines." (Mechanistic details on the Menshutkin reaction).
Technical Support Center: Optimization of 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine Synthesis
Executive Summary & Synthetic Strategy You are targeting 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine , a bifunctional building block containing a secondary amine (masked within the piperidine ring) and a primary amin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Synthetic Strategy
You are targeting 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine , a bifunctional building block containing a secondary amine (masked within the piperidine ring) and a primary amine tail.
The Challenge: Direct alkylation of 4-(aminomethyl)piperidine is NOT recommended . The primary amine (-CH2NH2) competes with the secondary piperidine amine for the alkylating agent, leading to a statistical mixture of N-alkylated, N,N-dialkylated, and quaternary ammonium species.
The Solution: This guide focuses on the Convergent Nitrile Route . This pathway guarantees regioselectivity by installing the alkyl tail before generating the reactive primary amine.
Recommended Pathway:
Step A (N-Alkylation): Reaction of 4-cyanopiperidine with 1-bromo-2-methoxyethane.
Step B (Nitrile Reduction): Catalytic hydrogenation of the nitrile intermediate to the primary amine.
Reaction Pathway Visualization
The following diagram illustrates the critical control points in the synthesis. Note the "Danger Zone" in Step 2, where dimerization is the primary failure mode.
Figure 1: Strategic workflow for the synthesis of the target amine, highlighting the critical divergence point at the reduction step.
Phase 1: N-Alkylation (The Foundation)
Objective: Attach the methoxyethyl tail to the piperidine nitrogen.
Key Reaction: Nucleophilic substitution (
).
Optimized Protocol Parameters
Parameter
Recommendation
Scientific Rationale
Solvent
Acetonitrile (ACN)
Polar aprotic solvent that facilitates reactions without the difficult workup of DMF.
Base
(3.0 equiv)
Insoluble inorganic bases prevent over-basification. The potassium cation may assist in leaving group departure via coordination.
Catalyst
KI (0.1 equiv)
Finkelstein Condition: Converts the alkyl bromide to the more reactive alkyl iodide in situ, significantly accelerating the rate.
Temp
Reflux (80-82°C)
Necessary to overcome the steric hindrance of the secondary amine.
Troubleshooting Guide: Phase 1
Q: The reaction is stalling at 60% conversion after 24 hours. Should I add more alkyl halide?
Diagnosis: The alkyl bromide (1-bromo-2-methoxyethane) is less reactive than typical alkyl halides due to the inductive effect of the oxygen atom.
Solution: Do not just add more reagent. Add Sodium Iodide (NaI) or Potassium Iodide (KI) (10 mol%). This generates the corresponding iodide in situ, which is a much better leaving group (approx. 100x faster).
Q: I see a new spot on TLC that doesn't move (baseline). What is it?
Diagnosis: Quaternary Ammonium Salt formation. This occurs if the product reacts with a second equivalent of alkyl halide.
Correction: Ensure you are using exactly 1.05 - 1.1 equivalents of the alkyl halide. If you use a large excess, you force the "Over-Alkylation" pathway.
Phase 2: Nitrile Reduction (The Critical Step)
Objective: Convert the nitrile (-CN) to the primary amine (-CH2NH2).
Critical Issue:Secondary Amine Formation (Dimerization).Mechanism: The primary amine product reacts with the intermediate imine (formed during reduction) to form a secondary amine dimer.
Optimized Protocol Parameters
Parameter
Recommendation
Scientific Rationale
Catalyst
Raney Nickel (RaNi)
Superior activity for nitriles compared to Pd/C. Pd/C often stalls or requires acidic conditions which are incompatible with this basic amine.
Solvent
7N in Methanol
CRITICAL: High ammonia concentration saturates the surface and competes with the primary amine, suppressing dimer formation.
Pressure
50-60 psi (3-4 bar)
Higher pressure favors the rapid saturation of the imine intermediate, preventing side reactions.
Troubleshooting Guide: Phase 2
Q: I am getting a mixture of the target amine and a heavy dimer (M+ mass is nearly double). How do I stop this?
Root Cause: "Competitive Inhibition." As the reaction proceeds, the concentration of your target primary amine increases. It begins to attack the intermediate imine on the catalyst surface.
The Fix: You must shift the equilibrium. Use Ammonia-saturated Methanol (commercially available as 7N NH3 in MeOH). The massive excess of NH3 blocks the coupling reaction.
Alternative: If you cannot use ammonia, use Acetic Anhydride in the reduction to trap the amine as an amide (requires a subsequent hydrolysis step, but guarantees purity).
Q: The reaction won't start (Uptake is 0).
Diagnosis: Catalyst Poisoning. The nitrile group or the tertiary amine (from Step 1) can poison the metal surface if sulfur or halides are present.
Action:
Ensure the intermediate from Step 1 was washed thoroughly to remove iodide/bromide ions.
Increase catalyst loading to 20 wt%.
Pre-wash Raney Nickel: Wash the commercial slurry with water (x3) and methanol (x3) before use to activate it.
Phase 3: Workup & Isolation (The Bottleneck)
Objective: Isolate a highly hydrophilic diamine/ether molecule from the reaction mixture.
Issue: The product is soluble in water and difficult to extract into organic solvents like Ethyl Acetate or Ether.
Extraction Logic Diagram
Figure 2: Decision tree for the isolation of hydrophilic amines.
FAQs: Isolation
Q: I cannot extract the product from water. It stays in the aqueous layer.
Reason: The molecule has high polarity due to the ether and two amines.
Solution:
Salting Out: Saturate the aqueous layer with NaCl.
Solvent Switch: Do not use Ethyl Acetate. Use Dichloromethane (DCM) containing 5-10% Isopropanol (IPA) . The alcohol helps pull the polar amine into the organic phase.
The "Dry" Workup: If possible, filter the hydrogenation mixture, evaporate to dryness, suspend in dry ether/DCM, filter off inorganic salts, and concentrate. Avoid introducing water entirely.
Q: The product is an oil that degrades over time.
Recommendation: Do not store this as a free base. It will absorb
from the air (forming carbamates) and oxidize.
Protocol: Immediately convert to the Dihydrochloride salt . Dissolve the oil in minimal Ethanol, cool to 0°C, and add HCl (in Dioxane or Ether) dropwise. The salt is a stable solid.
References
Nitrile Reduction Mechanisms
Organic Chemistry Portal. "Reduction of Nitriles to Amines."[1][2] Available at: [Link]
Explanation of secondary amine suppression using ammonia.
Piperidine N-Alkylation Protocols:
Provides analogous conditions for piperidine alkyl
Catalytic Hydrogenation Optimization
US Patent 7,214,829 B2. "Method for the production of primary amines by hydrogenating nitriles."[2][3][4] Available at:
Detailed industrial parameters for suppressing dimer form
Workup of Hydrophilic Amines
University of Rochester, Dept. of Chemistry. "Workup: Amines." Available at: [Link]
Technical Support Center: Overcoming Solubility Challenges with 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine
Welcome to the technical support guide for 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine. This document provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine. This document provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility issues with this compound in biological assays. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure reproducible and reliable experimental outcomes.
Compound Overview & The Root of the Challenge
1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine is a basic compound featuring two key nitrogen atoms: a tertiary amine within the piperidine ring and a primary amine on the methanamine substituent. This structure is the primary determinant of its physicochemical properties, particularly its pH-dependent solubility.
The Challenge : In its neutral (free base) form, the molecule has limited aqueous solubility. At physiological pH (~7.4), a significant portion of the molecules may be uncharged, leading to precipitation, especially in common buffers like phosphate-buffered saline (PBS). The solubility of many compounds is strongly influenced by the pH of the solution[1].
The Mechanism of Solubilization : The amine groups can be protonated in acidic conditions. This protonation confers a positive charge to the molecule, transforming it into a more polar salt form that is significantly more soluble in aqueous media. Therefore, controlling the pH is the most critical first step in addressing solubility.[1][2]
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered with this compound.
Q1: What is the best solvent for creating a high-concentration stock solution?A: For initial stock solutions (e.g., 10-50 mM), Dimethyl Sulfoxide (DMSO) is the recommended starting point. However, always create a small test solution first. If DMSO is not compatible with your assay, consider ethanol or preparing an acidified aqueous stock (see Q3).
Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS). Why?A: This is the most common problem and occurs for two main reasons:
pH: Your buffer's pH (typically 7.2-7.4 for PBS) is high enough to deprotonate the compound, converting it back to its less soluble free base form.
Buffer Ions: Phosphate ions in PBS can form insoluble salts with positively charged amine compounds, leading to precipitation. Research has shown that quaternary amine-phosphate interactions can be surprisingly stable.[3][4]
Q3: How can I make a water-based stock solution?A: You can create an aqueous stock by forming a salt in situ. Dissolve the compound in deionized water and add dropwise a dilute acid (e.g., 0.1 M HCl) while stirring until the compound fully dissolves. This creates the hydrochloride salt. Check the final pH; a value between 4 and 6 is often a good target.
Q4: Is there a maximum recommended final concentration of co-solvents like DMSO in my assay?A: Yes. High concentrations of organic co-solvents can affect biological systems. As a general rule, keep the final concentration of DMSO below 0.5% (v/v) in cell-based assays, and ideally below 0.1%, to minimize artifacts. Always run a vehicle control (buffer + co-solvent) to assess toxicity or interference.[5]
In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific solubility problems.
Guide 1: Precipitate Formation in Aqueous Assay Buffer
Problem: Your compound, diluted from a DMSO stock, forms a visible precipitate or cloudiness in your final assay buffer (e.g., PBS, TRIS, or cell culture media).
Root Cause Analysis: The pH of the destination buffer is too high, causing the compound to shift from its soluble, protonated form to its insoluble, neutral form. Additionally, buffer components like phosphate may be forming insoluble salts.
Solution Workflow:
Caption: Troubleshooting workflow for precipitation in aqueous buffers.
Step-by-Step Solutions for Guide 1:
Solution A: pH Adjustment (Primary Method)
This is the most direct and often most effective method. The goal is to lower the pH of your final assay solution to a point where the compound remains protonated and soluble, without compromising the biological activity of your system.
Protocol 1: Preparing an Acidified Assay Buffer
Determine Target pH: Start with a target pH of 6.5. If solubility is still an issue, you can test lower pH values (e.g., 6.0, 5.5). Note: Ensure your biological system (cells, enzymes) is tolerant to this pH range.
Buffer Preparation: Prepare your desired buffer (e.g., HEPES, MES).
pH Adjustment: While monitoring with a calibrated pH meter, add small aliquots of dilute HCl (e.g., 0.1 M or 1 M) until the target pH is reached.[6]
Test Dilution: Add your compound (from DMSO stock) to the acidified buffer at the final desired concentration.
Observation: Observe for any precipitation over 30-60 minutes. If it remains clear, this buffer is suitable.
Solution B: Change of Buffer System
If working in a phosphate-based buffer is unavoidable and you suspect salt precipitation, switching to an alternative buffer system is recommended.
Recommended Buffers:
HEPES: Good buffering capacity around physiological pH (pKa ~7.5) and less likely to interact with your compound.
MES: Ideal for assays requiring a lower pH (pKa ~6.1).
Citrate: Effective for pH ranges between 3 and 6.2.
Guide 2: Low Intrinsic Solubility (Precipitation Even at Low pH)
Problem: You have tried lowering the pH, but the compound still precipitates, or you cannot lower the pH sufficiently without damaging your biological system.
Root Cause Analysis: The compound has a low intrinsic solubility, meaning even the salt form is not sufficiently soluble at the desired concentration.
Solution Workflow:
Caption: Decision tree for addressing low intrinsic solubility.
Step-by-Step Solutions for Guide 2:
Solution A: Co-Solvent Introduction
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[5] They work by reducing the polarity of the aqueous medium.
Protocol 2: Co-Solvent Screening
Select Co-solvents: Choose from common, biocompatible co-solvents. See the table below for guidance.
Prepare Stocks: Prepare intermediate dilutions of your compound in 100% of each selected co-solvent.
Test Dilutions: Add the co-solvent stocks to your assay buffer to reach final desired compound concentrations. Test a range of final co-solvent concentrations (e.g., 1%, 2%, 5% v/v).
Observe & Control: Observe for precipitation. Crucially, run parallel vehicle controls containing the same final concentration of the co-solvent to check for effects on your assay.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Protocol 3: Using HP-β-Cyclodextrin
Prepare CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.
Complexation:
Method 1 (Direct): Add your DMSO compound stock directly to the HP-β-CD solution.
Method 2 (Evaporation): Add your compound stock to a microfuge tube. Evaporate the DMSO under a stream of nitrogen. Add the HP-β-CD solution and vortex/sonicate vigorously to dissolve the compound film.
Equilibration: Allow the solution to equilibrate for at least 1 hour at room temperature.
Filtration (Optional but Recommended): Use a 0.22 µm syringe filter to remove any non-encapsulated, precipitated compound before adding to your assay.
Summary & Best Practices
Start with pH: Always assess and optimize pH first. It's the most common and effective solution for basic compounds like this one.
Avoid Phosphate Buffers: When possible, use alternative buffers like HEPES or MES to avoid potential phosphate salt precipitation.
Use Co-Solvents Judiciously: If co-solvents are necessary, keep their final concentration as low as possible and always use vehicle controls.
Consider Excipients: For very challenging cases, cyclodextrins offer a powerful way to enhance solubility without organic solvents.
Validate Your Method: After finding a successful solubilization method, perform a final check to ensure the compound remains in solution for the full duration of your experiment.
References
PubChem. (n.d.). [1-(Piperidin-1-yl)cyclohexyl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(7), 857. [Link]
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Retrieved from [Link]
PubChem. (n.d.). 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. National Center for Biotechnology Information. Retrieved from [Link]
Kumar, S., & Singh, S. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1167–1177. [Link]
Popescu, C., & Șuțan, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 659. [Link]
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
Woods, A. S., Moyer, S. C., & Jackson, S. N. (2008). Amazing Stability of Phosphate-Quaternary Amine Interactions. Journal of Proteome Research, 7(5), 2145–2150. [Link]
Jug, M., & Bećirević-Laćan, M. (2004). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability of poorly soluble drugs. Farmaceutski Glasnik, 60(1), 1-14. [Link]
IJPC. (n.d.). pH Adjusting Database. CompoundingToday.com. Retrieved from [Link]
Vagenende, V., & Trout, B. L. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2637–2646. [Link]
Krátký, M., Stolaříková, J., & Vinšová, J. (2020). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 25(21), 5207. [Link]
Elmowafy, M., Ibrahim, H. M., & Al-Sanea, M. M. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. SN Applied Sciences, 3(4), 429. [Link]
Al-kassas, R., Al-kassas, R., & Al-kassas, R. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19504-19515. [Link]
Furuishi, T., Fukuzawa, K., & Nagase, H. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 18(11), 4279–4287. [Link]
Al-kassas, R., Al-kassas, R., & Al-kassas, R. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]
Woods, A. S., Moyer, S. C., & Jackson, S. N. (2008). Amazing Stability of Phosphate-Quaternary Amine Interactions. Journal of Proteome Research, 7(5), 2145–2150. [Link]
Kumar, A., Sahoo, S. K., & Padhee, K. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(8), 2007. [Link]
Bethune, S. J., Schultheiss, N., & Henck, J. O. (2011). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystal Growth & Design, 11(7), 2817–2831. [Link]
Loftsson, T., & Jónsdóttir, S. (2006). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Iceland.
Li, Y., Wang, Y., & Zhang, J. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7338. [Link]
ResearchGate. (2014, September 14). What is the stability of carboxyl and amine groups on carboxylated and aminated nanoparticles in a medium like PBS?. Retrieved from [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 3(8), 2681. [Link]
PubChem. (n.d.). (4-Piperidinophenyl)methylamine. National Center for Biotechnology Information. Retrieved from [Link]
Croteau, G., D'Arcy, J., & Godri Pollitt, K. J. (2020). Phosphate Buffer Solubility and Oxidative Potential of Single Metals or Multielement Particles of Welding Fumes. International Journal of Environmental Research and Public Health, 17(18), 6667. [Link]
PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
tackling purification difficulties of polar amine compounds
Technical Support Center: Purification of Polar Amine Compounds Introduction: The "Amine Problem" Q: Why are my amine compounds streaking, tailing, or disappearing during purification? A: Polar amines present a "perfect...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Polar Amine Compounds
Introduction: The "Amine Problem"
Q: Why are my amine compounds streaking, tailing, or disappearing during purification?
A: Polar amines present a "perfect storm" of purification challenges due to three converging factors:
Silanol Interactions (The "Stripe"): Silica gel is acidic (pKa ~5-7). Basic amines (pKa ~9-11) form strong hydrogen bonds or ionic interactions with surface silanols, leading to severe peak tailing and irreversible adsorption.
High Polarity (The "Void"): Small, polar amines often lack sufficient hydrophobicity to retain on standard C18 columns, eluting in the void volume (t0) with salts and impurities.
Solubility Mismatch: They are often too polar for organic extraction but too lipophilic to stay purely in the aqueous phase during workup, leading to low recovery.
This guide provides three distinct modules to solve these specific failure modes.
Module 1: Normal Phase Flash Chromatography
Target Issue: Peak tailing ("streaking") and poor resolution on silica gel.
Q: How do I stop my amine from streaking on a silica column?
A: You must suppress the silanol interactions by saturating the silica surface with a volatile basic modifier.
The Solution: Ammoniated Methanol
Do not simply add triethylamine (TEA) to the mobile phase if you can avoid it; it is difficult to remove. The industry standard is Ammoniated Methanol .
Protocol: Preparation of "Solvent B" (Ammoniated Methanol)
Safety Note: Do not mix concentrated Ammonium Hydroxide (NH₄OH) directly into Dichloromethane (DCM); it will form a biphasic mixture and ruin the gradient.
Step 1: Prepare a 10% (v/v) solution of Ammonium Hydroxide (28-30% aq) in Methanol.
Example: 100 mL NH₄OH + 900 mL MeOH.
Step 2: Use this mixture as Solvent B .
Step 3: Use pure DCM as Solvent A .
Step 4: Run a gradient from 0% to 20% B. (Note: 20% B is effectively 2% NH₄OH in the final mobile phase, which is sufficient to deprotonate silanols).
Mechanism of Action:
The ammonia competes with your amine product for the acidic silanol sites. Because ammonia is in vast excess, it blocks the sites, allowing your amine to elute as a symmetrical peak.
Figure 1: Mechanism of silanol suppression.[1][2][3] The modifier saturates acidic sites, preventing the target amine from dragging.
Target Issue: Compound elutes in the void volume (no retention) or has poor peak shape on C18.
Q: My amine elutes immediately on C18. How do I increase retention?
A: You must manipulate the pH to alter the ionization state of the amine. You have two opposing strategies: High pH (Suppression) or Low pH (Ion Pairing) .
Strategy A: High pH (The "2 pH Rule")
Concept: Adjust mobile phase pH to at least 2 units above the pKa of the amine. This forces the amine into its neutral (free base) form, drastically increasing hydrophobicity and retention on C18.
Requirement: You must use a high-pH stable column (e.g., Hybrid particle technology, Gemini NX, or similar). Standard silica C18 dissolves at pH > 8.
Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.
Strategy B: Low pH (Ion Pairing)
Concept: If you must use low pH (to preserve other functional groups), use an acid that acts as an ion-pairing agent.
The Trap: Formic acid is often too weak to prevent tailing. Trifluoroacetic acid (TFA) is the gold standard for peak shape but suppresses MS ionization.
Comparison of Modifiers:
Modifier
pH
Retention Effect
MS Compatibility
Peak Shape
Formic Acid
~2.7
Low (Protonated amine is polar)
Excellent
Poor (Tailing common)
TFA (0.1%)
~2.0
High (Forms hydrophobic ion pair)
Poor (Signal suppression)
Excellent (Sharp peaks)
Ammonium Hydroxide
~10.5
High (Neutral amine is lipophilic)
Good
Good (Requires specific columns)
Q: Which column should I use for very polar amines that still don't retain?A: If C18 fails even at high pH, switch to:
C18-AQ (Aqueous): Compatible with 100% water (prevents phase collapse).
PFPP (Pentafluorophenyl): Offers alternative selectivity for amines via pi-pi interactions.
HILIC: For compounds that are truly water-soluble (retains polar compounds using ACN-rich mobile phase).
Module 3: The "Nuclear Option" (SCX & Extraction)
Target Issue: Chromatography is failing, or you need to desalt a crude reaction mixture.
Q: How do I purify an amine without running a column?
A: Use Strong Cation Exchange (SCX) "Catch and Release" or specific solvent extraction ratios.
Protocol 1: SCX Catch & Release
This is a digital purification: The amine binds, everything else washes away.
Load: Dissolve crude in MeOH (or 5% acetic acid in MeOH if solubility is poor). Load onto SCX cartridge.
Wash: Flush with 3-5 column volumes (CV) of MeOH. (Elutes non-basic impurities).
Release: Flush with 3-5 CV of 2M Ammonia in Methanol . (Releases the amine).
Finish: Concentrate the ammonia fraction.
Figure 2: SCX "Catch and Release" workflow for isolating basic amines from neutral impurities.
Protocol 2: Extraction of Water-Soluble Amines
Standard Ethyl Acetate extraction often fails for polar amines. Use the "Senior Chemist's Mix":
Why: This mixture is significantly more polar than DCM or EtOAc but remains immiscible with water. It extracts polar amines efficiently from aqueous layers (pH adjusted to >12).
Alternative:n-Butanol (requires high vac to remove, but highly effective).
Biotage. (2023).[5] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. Link
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Link
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link
Waters Corporation. (2020). Strategies for the Purification of Polar Compounds. Waters Application Notes. Link
Technical Support Center: Troubleshooting Manual for 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine
[1][2][3] CAS: 140695-84-7 Formula: C H N O Molecular Weight: 172.27 g/mol [1][2][3] Introduction Welcome to the Technical Support Center for 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine . This guide addresses the spe...
Welcome to the Technical Support Center for 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine . This guide addresses the specific challenges researchers face when using this diamine building block. Unlike simple amines, this compound features a primary amine (nucleophile), a tertiary amine (base), and an ether tail (hydrophilicity). This unique architecture creates specific solubility, reactivity, and purification behaviors that require tailored protocols.[3]
Module 1: Handling & Storage (The "Shelf" Phase)
Core Issue: This compound is a hygroscopic diamine.[1][2][3] The primary failure mode during storage is carbamate formation (reaction with atmospheric CO
) and oxidative degradation, leading to "wet" oils or crusty solids that ruin stoichiometry.
Troubleshooting Guide: Storage Instability
Symptom
Diagnosis
Corrective Action
Crusty white solid on cap/threads
Carbamate Formation: The primary amine has reacted with CO to form a carbamic acid/salt.[1][2][3]
Do not scrape back into bottle. Wipe threads with dry tissue.[1][2][3] Purge bottle with Argon before resealing.[1][2][3]
Liquid turned yellow/viscous
Oxidation: Slow oxidation of the amine, likely accelerated by light/heat.
Distill under reduced pressure if purity is critical (>95%). Store future batches in amber glass at 4°C.
Yield >100% in next step
Hygroscopicity: The amine has absorbed water (up to 20% w/w).
Quantify water content via Karl Fischer titration or NMR (DO shake). Adjust molecular weight calculation accordingly.
Protocol 1.1: Re-purification of Degraded Stocks
If the material has absorbed significant CO
or water:
Dissolve the amine in Dichloromethane (DCM) .
Dry over activated 4Å Molecular Sieves for 4 hours (avoid MgSO
as it can trap polar amines).
Filter and concentrate under high vacuum (< 5 mbar) at 40°C.
Critical: Backfill the rotavap with Nitrogen/Argon, not air.[2][3]
Workflow Visualization: Storage Logic
Caption: Decision logic for assessing material integrity upon receipt or after long-term storage.
Module 2: Reaction Optimization (The "Flask" Phase)
Core Issue: Chemoselectivity. You want the primary amine (methanamine) to react, but the tertiary piperidine nitrogen can act as a proton trap, potentially salting out your reagents.
FAQ: Reaction Scenarios
Q: My amide coupling (EDC/HATU) stalled. Why?A: The tertiary amine in the piperidine ring is basic (pKa ~9-10).[3] If you use only 1 equivalent of base (like DIPEA), the piperidine nitrogen might protonate, acting as an internal "sink" for the base.
Fix: Use 2.5 - 3.0 equivalents of DIPEA or NMM.[1][2][3] This ensures both the piperidine ring and the byproduct acid are neutralized, keeping the primary amine nucleophilic.
Q: I see a side product with Mass M+14 or M+28.A: This often indicates methylation or formylation if using DMF/DCM with reactive electrophiles.[1][2][3]
Fix: Avoid chlorinated solvents if using strong nucleophiles.[1][2][3] Ensure DMF is high-grade (amine-free).
Q: The compound isn't dissolving in my non-polar solvent.A: The 2-methoxyethyl tail aids solubility in polar organics (MeOH, DCM, THF) but the compound is poor in Hexanes/Toluene.
Fix: Switch to DCM or THF . If water is required (Schotten-Baumann conditions), this amine is highly water-soluble.[1][2][3]
Module 3: Purification & Analysis (The "Column" Phase)
Core Issue: This is the most difficult aspect.[3] The compound has no UV chromophore (unless derivatized) and "streaks" badly on silica due to the two nitrogen atoms interacting with silanols.
Troubleshooting Guide: Chromatography
Issue
Root Cause
Solution
No spots on TLC
Lack of Chromophore: The molecule does not absorb UV at 254nm.[1][2][3]
Stain Required: Use Ninhydrin (turns purple/red due to primary amine) or Iodine Chamber (brown spot).[1][2][3] Dragendorff's reagent works for the tertiary amine.[3]
Broad/Streaking Peaks
Silanol Interaction: Basic amines bind to acidic silica sites.[1][2][3][4]
Modifier Required: Add 1% Triethylamine (TEA) or 1% NHOH to your mobile phase.[1][2][3]
Product stuck on column
Polarity: The methoxyethyl group makes it very polar.[3]
Eluent Switch: Use DCM:MeOH:NHOH (90:9:1) .[1][2][3] Do not use Hexane/EtOAc.
Technical Support Center: Resolution of 4-Substituted Piperidine Diastereomers
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PIP-RES-004[1] Introduction: The "Floppy" Ring Challenge Welcome to the technical support hub for piperidine stereochemistry. As...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: PIP-RES-004[1]
Introduction: The "Floppy" Ring Challenge
Welcome to the technical support hub for piperidine stereochemistry. As a researcher, you know that 4-substituted piperidines are deceptive. Unlike rigid ring systems (e.g., proline, azetidine), the piperidine ring is a conformational shapeshifter.[1] It exists in a dynamic equilibrium between chair, twist-boat, and boat conformers.[1]
The Core Problem:
Resolving diastereomers (typically cis vs. trans) is not just about separation physics; it is about conformational locking .[1] If your substituent at C4 is small (e.g., -OH, -F), the ring may flip rapidly at room temperature, broadening your NMR signals and complicating crystallization.[1]
This guide prioritizes causality over procedure . We do not just tell you how to separate them; we explain why specific methods work based on the thermodynamics of the piperidine ring.
Module 1: Thermodynamic Control (The "Smart" Way)
User Query: "I synthesized a 2,4-disubstituted piperidine, but I mostly got the unwanted diastereomer. Can I flip it?"
Technical Insight:
Yes. This is often more efficient than physical separation.[1] The ratio of cis to trans isomers in piperidines is heavily influenced by the N-protecting group due to A
strain (allylic strain). You can use this to your advantage to drive Epimerization .
The "Boc Effect" Protocol
In 2,4-disubstituted piperidines, the N-protecting group dictates the thermodynamic minimum.
N-Benzyl (Bn): Minimizes steric clash by placing substituents in equatorial positions.[1]
Result: Favors the cis-2,4 isomer (where both are equatorial).[1]
N-Boc (tert-butoxycarbonyl): The bulky Boc group creates severe A
strain with equatorial substituents at the C2 position. The ring flips to place the C2 substituent axial to relieve this strain.
Switch to t-BuOK in t-BuOH (reflux). The bulky base prevents nucleophilic attack on the protecting group.
Decomposition
Reaction temperature too high for the protecting group.
If using N-Boc, keep T < 80°C. If higher T is needed, switch to N-Cbz or N-Bn.[1]
Equilibrium Stalls
Thermodynamic difference between isomers is too small (< 1.5 kcal/mol).[1]
You cannot drive this chemically.[1] Move to Module 2 (Chromatography) .
Module 2: Chromatographic Resolution (SFC & HPLC)
User Query: "My isomers are inseparable on standard silica flash. What is the next step?"
Technical Insight:
Standard silica relies on polarity differences.[1] Diastereomers of piperidines often have identical polarities but different molecular shapes . You need a separation mode that discriminates based on 3D inclusion—specifically Supercritical Fluid Chromatography (SFC) or Chiral Stationary Phases (CSPs), even for achiral diastereomers.[1][2]
SFC Method Development Strategy
SFC is the gold standard for piperidines because the supercritical CO
diffusivity allows for high flow rates, and the amine functional group behaves well with basic modifiers.
Standard Screening Conditions:
Columns: Chiralpak AD-H, OD-H, or IC (Amylose/Cellulose tris-carbamates).[1] Note: These "chiral" columns are excellent for diastereomers.[1]
Modifier (CRITICAL): 0.1% Diethylamine (DEA) or Isopropylamine (IPA).[1]
Visual Workflow: Separation Decision Tree
Caption: Decision matrix for selecting the optimal separation technique based on scale and initial difficulty.
Module 3: Crystallization & Salt Formation
User Query: "I need to separate 50g. Chromatography is too expensive.[1] How do I crystallize this?"
Technical Insight:
Free base piperidines are often oils.[1] To crystallize them, you must rigidify the lattice using salt formation.[1] The key is to match the "hard/soft" nature of the amine with the acid.
The "Starter Pack" Salt Screen
Do not pick acids randomly. Use this tiered approach:
Tier 1 (Achiral Diastereomer Separation):
Oxalic Acid:[1] Forms very tight, high-melting lattices.[1] Good for separating cis/trans based on solubility differences.[1][3]
HCl (Ether/Dioxane): Standard, but often hygroscopic.[1]
Caption: Logic flow for assigning stereochemistry based on proton coupling constants.
References
Bailey, P. D., et al. (2022).[1] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers. Royal Society of Chemistry.[1] Link
Key Insight: Detailed analysis of N-Boc vs N-Benzyl effects on thermodynamic equilibr
Snyder, L. R., et al. (2010).[1][4] Introduction to Modern Liquid Chromatography. Wiley.[1] Link[1]
Key Insight: Foundational text on using modified stationary phases for diastereomer separation.[1][4]
ResearchGate Discussion. (2021). Crystallization of Piperidine Derivatives.[1][5]Link
Key Insight: Practical troubleshooting for amine salt form
Technical Support Center: Managing Hygroscopic Amine Salts in Chemical Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide for researchers, scientists, and drug development professionals who frequently encounter the challenges posed by hygros...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide for researchers, scientists, and drug development professionals who frequently encounter the challenges posed by hygroscopic amine salts. Hygroscopicity, the tendency of a solid to absorb moisture from the atmosphere, can introduce significant variability and failure into experiments, affecting everything from reaction yields to the stability and shelf-life of active pharmaceutical ingredients (APIs).[1][2]
This resource provides in-depth, field-proven insights through a series of troubleshooting guides and FAQs. Our goal is to move beyond simple instructions, explaining the causality behind experimental choices to empower you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational questions researchers have about hygroscopic amine salts.
Q1: What is hygroscopicity and why are my amine salts so susceptible to it?
A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[2] Amine salts are particularly prone to this because they are ionic compounds containing cations (the protonated amine) and anions. These charged species, especially the polar functional groups, act as "water-attracting" binding sites for hydrogen bonding with atmospheric water.[1]
The consequences of uncontrolled moisture absorption are significant and can jeopardize your research:
Physical Changes: The material can transform from a free-flowing powder into a sticky paste or even deliquesce (dissolve in the absorbed water). This complicates handling, weighing, and downstream processing steps like milling and tablet compression.[1][3][4]
Chemical Instability: The presence of water can promote degradation reactions, such as hydrolysis, leading to the formation of impurities and a reduction in the active ingredient's potency.[1][4][5]
Inaccurate Stoichiometry: When you weigh a hygroscopic salt, you are also weighing an unknown amount of water. This leads to inaccurate molar calculations, affecting reaction yields and reproducibility.
Solid-State Transitions: Moisture can induce changes in the crystal structure (polymorphism) or trigger a transition from a stable crystalline form to a less stable amorphous one, which can alter solubility and bioavailability.[1][4]
Q2: My product was a powder yesterday, but a paste today. What happened and is it salvageable?
A: This is a classic and frustrating sign of severe hygroscopicity, likely deliquescence, where the salt has absorbed enough atmospheric moisture to dissolve itself.[1] This typically occurs when the ambient relative humidity (RH) in your lab is higher than the critical relative humidity (CRH) of your compound.
Is it salvageable? Possibly, but it requires immediate action. The primary goal is to remove the absorbed water without degrading the compound.
Immediate Isolation: Place the material in a desiccator with a strong desiccant (e.g., phosphorus pentoxide or fresh silica gel) under vacuum. This will begin removing the water.
Characterization: Once the material has resolidified, its integrity must be verified. Use analytical techniques like NMR or HPLC to check for signs of hydrolysis or other degradation. Thermal Gravimetric Analysis (TGA) can quantify the amount of water lost upon drying.[4]
Decision: If the material is chemically unchanged, it can be used after thorough drying. If degradation has occurred, the material may need to be repurified or discarded. To prevent recurrence, you must implement stricter handling protocols as detailed below.
Q3: My reaction yield is inconsistent. Could my hygroscopic amine salt base be the cause?
A: Absolutely. This is one of the most common consequences of using a hygroscopic reagent without proper precautions. If your amine salt (e.g., cesium carbonate, potassium phosphate) is hygroscopic, its actual weight is composed of the salt and an unknown amount of water.[6] This directly impacts the molar ratio of your reactants. For example, if you weigh out 100 mg of a base that has absorbed 15% water by mass, you are only adding 85 mg of the actual base to your reaction, throwing off the stoichiometry and leading to lower or inconsistent yields.
Part 2: Troubleshooting Guide - Characterization & Mitigation
This guide provides a systematic approach to identifying, quantifying, and managing hygroscopicity.
Initial Assessment: Troubleshooting a Hygroscopic Compound
Use this workflow when you first encounter or suspect hygroscopicity in an amine salt.
Caption: Troubleshooting workflow for hygroscopic amine products.
How do I accurately measure the hygroscopicity of my amine salt?
To properly manage a hygroscopic compound, you must first quantify its behavior. Several instrumental methods are available for this purpose.[7]
Method
Principle
Key Information Provided
Best For
Dynamic Vapor Sorption (DVS)
Measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified gas at a constant temperature.
Sorption/desorption isotherms, critical relative humidity (CRH), kinetics of water uptake, differentiation between absorption and adsorption.
Comprehensive characterization; considered the gold standard for understanding moisture interaction.[4]
Gravimetric Sorption Analysis (GSA)
A broader term that includes DVS. Often refers to static methods where a sample is placed in chambers (desiccators) with saturated salt solutions to create fixed RH levels, and weight is measured periodically.
Equilibrium moisture content at specific RH points.[3][7]
A simpler, lower-throughput method for basic hygroscopicity classification.[8]
Thermogravimetric Analysis (TGA)
Measures the change in mass of a sample as it is heated at a controlled rate.
Quantifies the amount of water (or other volatiles) present in a sample and the temperature at which it is lost.
Quickly determining the initial water content of a sample before other tests.[4]
X-Ray Powder Diffraction (XRPD)
Analyzes the crystalline structure of a material.
Detects changes in the crystal form (polymorphism) or transitions to a hydrate or amorphous state induced by moisture.
Used in conjunction with DVS/TGA to understand the physical consequences of water sorption.[4]
Based on the water uptake at 25°C and 80% RH, a compound can be classified according to standards like the European Pharmacopoeia.[8]
Classification
Increase in Mass (%)
Description
Non-hygroscopic
< 0.2%
No significant water uptake.
Slightly hygroscopic
≥ 0.2% and < 2%
Small amount of water uptake.
Hygroscopic
≥ 2% and < 15%
Significant water uptake.
Very hygroscopic
≥ 15%
Substantial water uptake.
Deliquescent
Sufficient water is absorbed to form a liquid.
Becomes a solution.
Part 3: Protocols and Advanced Strategies
This section provides actionable protocols for handling, drying, and modifying hygroscopic amine salts.
Protocol 1: Weighing and Handling a Highly Hygroscopic Amine Salt
Objective: To accurately weigh and transfer a hygroscopic solid reagent while minimizing moisture exposure.
Causality: The key principle is isolation from the ambient atmosphere. Using a controlled environment like a glove box or an inert gas blanket prevents atmospheric water from contacting the material during manipulation.
Methodology:
Preparation: Ensure all glassware (spatulas, weigh boats, vials) is thoroughly dried in an oven (e.g., 2 hours at 120°C) and cooled in a desiccator immediately before use.[9]
Environment Control:
Optimal: Perform all manipulations inside a glove box with a low-moisture atmosphere (<10 ppm H₂O).
Alternative: If a glove box is unavailable, create a positive pressure of an inert gas (Nitrogen or Argon) inside the reagent bottle and the receiving flask.
Equilibration: Allow the reagent container to equilibrate to room temperature before opening to prevent condensation on the cold surfaces.
Transfer:
Quickly open the container inside the controlled environment.
Use a pre-dried spatula to transfer an approximate amount of the salt to a pre-tared, dry weighing vessel.
Seal the weighing vessel and the main reagent container immediately.
Weighing: If weighing must be done outside the glove box, use a sealed container. The short time on an analytical balance is generally acceptable if the container is airtight.
Dissolution: If the next step is dissolution, add the dry solvent to the receiving flask under an inert atmosphere before adding the hygroscopic salt. This allows the salt to dissolve quickly, minimizing its time exposed as a solid.
Protocol 2: Drying a Hygroscopic Amine Salt
Objective: To remove absorbed water from a hygroscopic salt.
Causality: Applying heat under vacuum lowers the boiling point of water, facilitating its removal at temperatures below the decomposition point of the amine salt.
Methodology:
Safety First: Before heating any chemical, consult its Safety Data Sheet (SDS) to determine its melting point and thermal decomposition temperature. Some salts can decompose explosively when dried.[9]
Setup:
Spread the salt in a thin layer in a suitable flask or dish to maximize surface area.[9]
Place the sample in a vacuum oven or connect the flask to a high vacuum line via a Schlenk line.[10] A cold trap between the sample and the vacuum pump is recommended to capture the water.
Drying:
Begin pulling a vacuum at room temperature.
Once a high vacuum is achieved, gradually increase the temperature to a point well below the compound's melting or decomposition point (e.g., 40-60°C).
Dry for several hours or overnight until a constant weight is achieved.
Storage: Once dry, cool the sample under vacuum before backfilling with an inert gas. Immediately transfer the dry salt to a sealed container inside a desiccator or glove box.[10]
Advanced Strategy: Mitigating Hygroscopicity through Salt Selection
Causality: The hygroscopicity of an amine salt is a property of the entire crystal lattice, determined by both the amine cation and the counter-ion. By changing the counter-ion (the acid used to form the salt), you can fundamentally alter the crystal packing and hydrogen bonding network, often creating a much more stable, less hygroscopic solid. This is a primary strategy in pharmaceutical development.
a comparative study of synthetic routes for 4-aminomethylpiperidines
[1] Part 1: Executive Summary & Strategic Overview 4-(Aminomethyl)piperidine is a privileged pharmacophore in medicinal chemistry, serving as a critical linker in muscarinic antagonists, serotonin agonists, and kinase in...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Strategic Overview
4-(Aminomethyl)piperidine is a privileged pharmacophore in medicinal chemistry, serving as a critical linker in muscarinic antagonists, serotonin agonists, and kinase inhibitors. Its dual-nitrogen architecture—a secondary piperidine amine and a primary methylamine—presents a unique synthetic challenge: differentiation .
The selection of a synthetic route depends heavily on the scale and the required protecting group strategy. While industrial workflows favor high-pressure catalytic hydrogenation for atom economy, laboratory-scale medicinal chemistry often relies on hydride reductions for operational simplicity.
Strategic Route Map
The following diagram outlines the three primary disconnects for accessing the 4-(aminomethyl)piperidine skeleton.
Figure 1: Strategic disconnection of 4-(aminomethyl)piperidine showing the three dominant synthetic entry points.
Part 2: Deep Dive into Synthetic Protocols
Route A: Catalytic Hydrogenation of 4-Cyanopyridine
Best For: Industrial Scale-up, Atom Economy, Low Cost.
This route involves the simultaneous reduction of the pyridine ring (aromatic) and the nitrile group. It is the most direct path but suffers from selectivity issues. The primary amine product can react with the intermediate imine to form secondary amine dimers ("poisoning").
Mechanism: Heterogeneous catalysis.
Critical Control Point: The addition of acid (HCl or Acetic Acid) or Ammonia is mandatory to suppress secondary amine formation.
Experimental Protocol (High Pressure)
Preparation: In a high-pressure autoclave, dissolve 4-cyanopyridine (100 mmol) in glacial acetic acid (100 mL).
Catalyst Loading: Add PtO₂ (Adams' Catalyst) (1.0 g, 1 wt%) or 5% Pd/C (wet). Note: PtO₂ is superior for concurrent ring/nitrile reduction at lower temps.
Hydrogenation: Pressurize to 50 bar (725 psi) H₂. Stir vigorously at room temperature for 12–24 hours.
Workup:
Vent H₂ carefully.
Filter catalyst through a Celite pad (Caution: Pyrophoric catalyst).
Concentrate the filtrate.
Basify with NaOH to pH > 12 and extract with DCM.
Distill under reduced pressure to obtain the free base.[1]
Expert Insight: If using Pd/C, higher temperatures (80°C+) are often required to reduce the pyridine ring, which increases the risk of side reactions. PtO₂ in acidic media works at ambient temperature [1].
Route B: Hydride Reduction of Isonipecotamide
Best For: Laboratory Scale, Stereochemical Retention, No Special Equipment.
This route utilizes Lithium Aluminum Hydride (LiAlH₄) to reduce the amide carbonyl to a methylene group. Unlike the Hofmann rearrangement (which removes a carbon to give 4-aminopiperidine), this reduction preserves the carbon count to yield the 4-aminomethyl motif.
Mechanism of Amide Reduction
The aluminum hydride coordinates to the carbonyl oxygen, facilitating hydride transfer. The tetrahedral intermediate collapses to an iminium ion, which is further reduced to the amine.
Figure 2: Simplified mechanism of amide reduction by LiAlH4.
Experimental Protocol (Standard Lab Scale)
Setup: Flame-dry a 3-neck round-bottom flask. Equip with a reflux condenser and N₂ inlet.[1][2]
Reagent Prep: Suspend LiAlH₄ (3.0 equiv) in anhydrous THF (0.5 M) at 0°C.
Stir for 15 minutes until a white, granular precipitate forms.
Isolation: Filter the granular solids. Dry the filtrate over Na₂SO₄ and concentrate.
Expert Insight: The Fieser workup is superior to acid quenching here because it produces granular aluminum salts that filter easily, avoiding the dreaded "aluminum emulsion" that traps product [2].
Route C: Selective Reduction of N-Boc-4-Cyanopiperidine
Best For: Orthogonal Protection Needs (MedChem).
Often, the free secondary amine is not desired immediately. Starting with N-Boc-4-cyanopiperidine allows for the generation of the primary amine while keeping the piperidine nitrogen protected.
Reagent: Raney Nickel / H₂ or Borane-DMS.
Advantage: Avoids handling the highly polar, water-soluble free diamine.
Protocol Note: If using Raney Nickel, ammonia in methanol is typically used as the solvent to prevent secondary amine dimerization.
Part 3: Comparative Analysis
The following table contrasts the routes based on critical decision factors.
Feature
Route A: Cyanopyridine H₂
Route B: Isonipecotamide LAH
Route C: N-Boc Nitrile Red.
Starting Material Cost
Low (Commodity chemical)
Low-Medium
Medium-High
Atom Economy
Excellent
Poor (Al salts waste)
Good
Scalability
High (Flow chemistry compatible)
Low (Quenching exotherm)
Medium
Safety Profile
High Risk: H₂ pressure, pyrophoric catalyst
High Risk: Pyrophoric hydrides
Med Risk: H₂ or Borane toxicity
Equipment
High-pressure autoclave
Standard glassware
Standard glassware / Parr shaker
Impurity Profile
Secondary amines (dimers)
Aluminum salts
Boron residues (if using BH3)
Typical Yield
85–95% (Optimized)
70–85%
80–90%
Decision Matrix
Choose Route A if you are in Process Development producing >100g and have high-pressure capabilities.
Choose Route B if you are a graduate student or MedChem scientist needing 1–10g quickly and want to avoid optimizing hydrogenation parameters.
Choose Route C if you specifically need the tert-butyl carbamate protected scaffold for further coupling.
Part 4: Troubleshooting & Expert Tips
The "Poisoning" Effect in Hydrogenation
When reducing nitriles (Route A/C), the intermediate imine (
) can react with the newly formed amine () to release ammonia and form a secondary amine dimer ().
Solution: Perform the reaction in 7N Ammonia in Methanol or acidic media (Acetic Acid). The excess ammonia shifts the equilibrium backward, preventing dimer formation [3].
Handling the Product
4-(Aminomethyl)piperidine is a strong base and highly polar.
Storage: It absorbs atmospheric CO₂ rapidly to form carbamates/carbonates. Store under Argon/Nitrogen.
Purification: It is difficult to extract from water. If using Route A (Acidic media), basify to pH 14 and use continuous extraction (liquid-liquid) with DCM or Chloroform/Isopropanol (3:1) for best recovery.[4]
Distinction from 4-Aminopiperidine
Do not confuse 4-(aminomethyl)piperidine with 4-aminopiperidine .
Route B Warning: If you treat isonipecotamide with
(Hofmann Rearrangement), you lose the carbonyl carbon and get 4-aminopiperidine. You must use a reducing agent (LAH) to get the aminomethyl target.
References
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. (2015). Describes the reduction of pyridine rings using Adams' catalyst in acetic acid.
Workup for Aluminum Hydride Reductions (Fieser Method). University of Rochester, Department of Chemistry. Detailed protocol for the stoichiometric quenching of LiAlH4.
Mechanism of the hydrogenation of nitriles to primary amines. ResearchGate. Review of selectivity issues and the role of ammonia in preventing secondary amine formation.
Preparation of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate. BenchChem. Comparative data on N-protected derivatives.
Experimental Validation of the Proposed Mechanism of Action for 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine: A Comparative Guide
This guide provides a comprehensive framework for the experimental validation of the proposed mechanism of action for the novel compound, 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine. Due to the limited publicly avail...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the experimental validation of the proposed mechanism of action for the novel compound, 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine. Due to the limited publicly available data on this specific molecule, we have formulated a scientifically-grounded hypothesis based on the known biological activities of structurally related 4-aminomethylpiperidine derivatives. Our analysis of the current scientific literature suggests that 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine is a putative ligand for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of cellular signaling pathways and a promising target for therapeutic intervention in neurological disorders and oncology.[1]
This document will serve as a detailed guide for researchers, scientists, and drug development professionals, outlining a rigorous experimental workflow to test this hypothesis. We will objectively compare the potential performance of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine with established σ1 receptor modulators, providing the rationale behind each experimental choice and detailed, step-by-step methodologies.
The Sigma-1 Receptor: A Key Therapeutic Target
The σ1 receptor is a non-opioid receptor expressed in various tissues, with high densities in the central nervous system. It resides predominantly at the endoplasmic reticulum-mitochondrion interface, where it acts as a molecular chaperone, modulating calcium signaling, ion channel activity, and cellular stress responses. The therapeutic potential of targeting the σ1 receptor is vast, with demonstrated implications in neurodegenerative diseases, psychiatric disorders, and cancer.[1] Therefore, the identification of novel, selective σ1 receptor ligands is of significant interest to the scientific community.
Comparator Compounds: Establishing a Baseline
To effectively characterize the activity of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine, it is essential to benchmark its performance against well-established σ1 receptor ligands. For this guide, we have selected:
(+)-Pentazocine: A high-affinity and selective σ1 receptor agonist. It is a crucial tool for probing the functional consequences of σ1 receptor activation.
Haloperidol: A well-known antipsychotic that also acts as a potent σ1 receptor antagonist. It will serve as a benchmark for inhibitory activity at the σ1 receptor.[1]
By comparing the experimental data obtained for our test compound with these standards, we can ascertain its binding affinity, functional activity (agonist, antagonist, or allosteric modulator), and selectivity.
Experimental Validation Workflow
The following sections detail the key experiments required to validate the proposed mechanism of action. Each protocol is designed to be self-validating, incorporating appropriate controls and reference compounds.
The initial and most critical step is to determine if 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine directly interacts with the σ1 receptor. This will be achieved through competitive radioligand binding assays.
Objective: To determine the binding affinity (Ki) of the test compound for the σ1 and σ2 receptors.
Experimental Protocol:
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing high levels of the human σ1 receptor (e.g., HEK293 cells transfected with the σ1 receptor gene). A similar preparation should be made for the σ2 receptor.
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Radioligand: Utilize a high-affinity radiolabeled σ1 receptor ligand, such as [³H]-(+)-pentazocine. For σ2 receptor binding, [³H]-DTG (1,3-di-o-tolylguanidine) is commonly used.
Competition Assay:
In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the unlabeled test compound (1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine), (+)-pentazocine (for σ1), or haloperidol.
Incubate the mixture to allow for binding equilibrium to be reached (e.g., 60 minutes at 37°C).
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Outcome: This experiment will provide quantitative data on the affinity of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine for the σ1 and σ2 receptors, allowing for an initial assessment of its potency and selectivity.
Data Presentation:
Compound
σ1 Receptor Ki (nM)
σ2 Receptor Ki (nM)
Selectivity (σ2 Ki / σ1 Ki)
1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine
Experimental Value
Experimental Value
Calculated Value
(+)-Pentazocine
Reference Value
Reference Value
Reference Value
Haloperidol
Reference Value
Reference Value
Reference Value
Functional Assays: Delineating Agonist versus Antagonist Activity
Once binding is confirmed, the next step is to determine the functional consequence of this interaction. We will employ a cell-based assay that measures a downstream signaling event modulated by the σ1 receptor. A common method is to assess the potentiation of nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, a process known to be modulated by σ1 receptor agonists.
Objective: To determine if 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine acts as a σ1 receptor agonist or antagonist.
Experimental Protocol:
Cell Culture: Culture PC12 cells in appropriate media.
Agonist Assay:
Seed PC12 cells in collagen-coated plates.
Treat the cells with a suboptimal concentration of NGF (e.g., 2.5 ng/mL) in the presence of varying concentrations of the test compound or (+)-pentazocine.
Incubate for 48-72 hours to allow for neurite outgrowth.
Antagonist Assay:
Co-treat PC12 cells with a suboptimal concentration of NGF, a fixed concentration of the σ1 agonist (+)-pentazocine (e.g., at its EC50 for this assay), and varying concentrations of the test compound or haloperidol.
Incubate for 48-72 hours.
Quantification of Neurite Outgrowth:
Fix and stain the cells (e.g., with a neuronal marker like βIII-tubulin).
Capture images using a high-content imaging system.
Quantify neurite length and branching using appropriate software.
Data Analysis:
For the agonist assay, plot the neurite outgrowth parameter against the logarithm of the test compound concentration to determine the EC50 (effective concentration for 50% of the maximal response).
For the antagonist assay, plot the inhibition of the (+)-pentazocine-induced effect against the logarithm of the test compound concentration to determine the IC50.
Expected Outcome: This assay will reveal whether the test compound enhances (agonist) or blocks (antagonist) the σ1 receptor-mediated potentiation of neurite outgrowth.
Data Presentation:
Compound
Functional Activity
EC50 / IC50 (nM)
1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine
Agonist/Antagonist
Experimental Value
(+)-Pentazocine
Agonist
Reference Value
Haloperidol
Antagonist
Reference Value
Visualization of the Proposed Mechanism and Workflow
To visually represent the proposed mechanism and the experimental approach, the following diagrams are provided.
Caption: Proposed binding and functional activity of the test compound.
Caption: Experimental workflow for mechanism of action validation.
Concluding Remarks
The experimental framework detailed in this guide provides a robust and comprehensive approach to validating the hypothesized mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine as a sigma-1 receptor ligand. By systematically evaluating its binding affinity, functional activity, and selectivity in comparison to established reference compounds, researchers can gain definitive insights into its pharmacological profile. The successful execution of these experiments will be a critical step in elucidating the therapeutic potential of this novel compound and guiding its future development.
References
Wunsch, B. (2017). The Sigma-1 Receptor: A New Target for the Treatment of Neurological and Psychiatric Disorders. ChemMedChem, 12(10), 735-736. [Link]
Wünsch, B., & Volz, H. (2016). The sigma-1 receptor: a new player in neurodegeneration. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(7), 689-691. [Link]
Bridging the Gap: A Comparative Guide to Correlating In Silico Docking and In Vitro Binding Affinity for 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine
Abstract In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is paramount. This guide provides a comprehensive framework for correlating in silico molecular do...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is paramount. This guide provides a comprehensive framework for correlating in silico molecular docking predictions with in vitro binding affinity data, using the novel compound 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine as a central case study. We delve into the causal mechanisms and experimental logic behind each methodology, offering detailed, self-validating protocols for both computational docking and radioligand binding assays. By explaining the inherent strengths and limitations of each approach, this document serves as a practical resource for researchers, scientists, and drug development professionals, enabling them to generate robust, cross-validated datasets, critically interpret the correlation between predicted and measured binding affinities, and make more informed decisions in the early stages of lead discovery and optimization.
Introduction: The Predictive Power and Empirical Reality of Drug Discovery
The journey from a chemical concept to a viable drug candidate is a complex, multi-stage process where early-stage decisions carry significant weight. Computational, or in silico, methods have emerged as a cornerstone of this process, offering a time- and cost-effective strategy to screen vast chemical libraries and prioritize candidates.[1] Molecular docking, in particular, predicts how a ligand might bind to a protein's active site and estimates the strength of this interaction. However, these predictions are theoretical approximations. The definitive measure of a molecule's interaction with its target remains the experimentally determined binding affinity, an empirical value derived from in vitro assays.[2][3][4]
A significant challenge in the field is the often-imperfect correlation between in silico docking scores and in vitro binding affinities.[5][6][7] This guide aims to illuminate this "predictive gap" by providing a dual-pronged approach. We will first outline the theoretical and practical steps for predicting the binding of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine , a molecule featuring the piperidine scaffold common in many central nervous system (CNS) agents, to a plausible biological target.[8][9] We will then detail a gold-standard in vitro protocol to measure this affinity experimentally. Finally, we will explore the critical factors that influence the correlation between these two worlds, providing a logical framework for interpretation.
Part I: In Silico Prediction via Molecular Docking
The Principle of Molecular Docking
Molecular docking is a computational technique that models the interaction between a small molecule (ligand) and a macromolecule (receptor).[10] Its primary goals are to predict the preferred orientation (the "pose") of the ligand within the receptor's binding site and to estimate the strength of the interaction, typically expressed as a "docking score." This score is calculated by a mathematical scoring function, which approximates the binding free energy by considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds.[11][12] It is crucial to understand that this score is an estimate, not a direct measurement of a thermodynamic property like the dissociation constant (Kd).[5][13]
The following protocol outlines a robust workflow for performing a molecular docking simulation. The causality behind these steps is to ensure that both the ligand and the receptor are in energetically favorable and realistic conformations for a meaningful simulation.
Step 1: Ligand Preparation
Obtain 2D Structure: Draw 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine in a chemical drawing tool (e.g., MarvinSketch, ChemDraw).
Convert to 3D: Use the tool's built-in functions to generate a 3-dimensional structure.
Energy Minimization: This is a critical step. Apply a force field (e.g., MMFF94) to the 3D structure to find its lowest energy conformation. This ensures the ligand structure is physically realistic before docking.
Save in Appropriate Format: Save the prepared ligand structure in a format compatible with your docking software (e.g., .mol2, .pdbqt).
Step 2: Target Identification and Preparation
Identify Potential Targets: The piperidine scaffold is a "privileged structure" known to interact with various CNS targets. Based on literature for similar structures, plausible targets include the Sigma-1 Receptor (S1R), Acetylcholinesterase (AChE), and various G-protein coupled receptors (GPCRs).[8][14][15] For this guide, we will use the human Sigma-1 Receptor (S1R) as our example target.
Obtain Receptor Structure: Download the crystal structure of S1R from the Protein Data Bank (PDB; e.g., PDB ID: 5C8N).
Prepare the Receptor: This is a self-validating step to ensure the protein is ready for docking. Using software like UCSF Chimera or AutoDockTools:[1][16]
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.
Assign atomic charges (e.g., Gasteiger charges).
Save the prepared receptor in the appropriate format (e.g., .pdbqt).
Step 3: Docking Simulation with AutoDock Vina
Define the Binding Site: Specify a "grid box" or "search space" on the receptor. This is typically centered on the known active site where the native ligand binds. The size of the box should be large enough to accommodate the ligand and allow it rotational and translational freedom.
Configure and Run Docking: Set the parameters in the docking software (e.g., AutoDock Vina).[7] The software will systematically explore different poses of the ligand within the defined search space, calculating the scoring function for each pose.
Execution: The algorithm, often a genetic algorithm, will iterate through generations of poses to find the one with the most favorable (typically, the most negative) binding energy score.[7]
Step 4: Analysis of Results
Examine Binding Energy: The primary output is the predicted binding affinity, usually in kcal/mol. More negative values suggest a stronger predicted interaction.[17]
Analyze the Binding Pose: Visualize the top-ranked pose in a molecular viewer. Investigate the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the amino acid residues of the receptor. This provides a structural hypothesis for the binding mechanism.
Caption: In Vitro Radioligand Binding Assay Workflow.
Part III: Bridging the Gap - Analysis and Correlation
The Core Challenge: Why Perfect Correlation is Elusive
It is a common misconception to expect a direct, linear correlation between a docking score (in kcal/mol) and an experimental binding affinity (Ki or Kd). Several fundamental factors contribute to the discrepancy:
Scoring Function Limitations: Scoring functions are approximations. [11][18]They often oversimplify complex phenomena like solvation effects (the role of water in the binding pocket) and the entropic penalties associated with a ligand losing its freedom of movement upon binding.
[5]2. Protein Flexibility: Most standard docking protocols treat the protein receptor as a rigid structure. In reality, proteins are dynamic and can change their conformation to accommodate a ligand (an "induced fit"). This flexibility is not fully captured by simple docking.
Experimental Conditions: In vitro assays are conducted in specific buffer systems, at certain pH and temperature levels, which can influence binding affinity. These precise conditions are not perfectly replicated in silico.
A Framework for Meaningful Comparison
The true power of combining these techniques lies not in seeking a perfect numerical match, but in using them as complementary tools for hypothesis generation and validation.
[12]
Use Docking for Rank-Ordering: The most reliable application of docking is to screen a library of compounds and rank them from best to worst predicted binders. The key question is whether this in silico rank order correlates with the in vitro rank order.
[5]2. Qualitative Validation: Does the docking correctly predict the compound as a "binder" versus a "non-binder"? A compound with a very poor docking score is less likely to show high affinity in vitro.
Structural Hypothesis Testing: The predicted binding pose from docking is a powerful structural hypothesis. Does it make chemical sense? Can it explain structure-activity relationships (SAR) seen in a series of related compounds? For example, if an analog with an added methyl group shows lower affinity in vitro, does the docking pose show a steric clash for that group?
Caption: Logical relationship between in silico and in vitro methods.
Integrated Data Summary (Hypothetical)
This table demonstrates how to present the combined data for a comparative analysis.
Compound
Target
In Silico Score (kcal/mol)
In Vitro Ki (nM)
Correlation Notes
1-[1-(2-Methoxyethyl) piperidin-4-YL]methanamine
S1R
-8.5
55
Good qualitative prediction (binder), but score does not quantitatively predict nanomolar affinity.
Compound A (Analog)
S1R
-9.2
15
Correctly predicted as higher affinity than lead compound.
Compound B (Analog)
S1R
-7.1
850
Correctly predicted as lower affinity than lead compound.
Conclusion
The correlation between in silico docking and in vitro binding affinity for a compound like 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine is not a simple one-to-one relationship but a nuanced interplay of prediction and physical reality. Molecular docking serves as an invaluable tool for generating structural hypotheses and prioritizing compounds, effectively narrowing the vast chemical space that must be explored. However, its predictions must be treated as what they are: computationally derived estimates.
The true measure of a molecule's potential lies in its empirically determined binding affinity from rigorous in vitro assays, which provide the quantitative data necessary for confident decision-making. By using the workflows and interpretive frameworks presented in this guide, researchers can effectively bridge the gap between these two domains. This integrated approach, where computational predictions guide experimental design and experimental results refine computational models, represents a powerful, efficient, and scientifically sound strategy for accelerating the pace of drug discovery.
References
Benchchem. (n.d.). In Silico Prediction of 1-(Piperidin-2-ylmethyl)piperidine Bioactivity: A Technical Guide.
MDPI. (2024). In Silico Evaluation of Potential NDM-1 Inhibitors: An Integrated Docking and Molecular Dynamics Approach. Retrieved from [Link]
ResearchGate. (2024). (PDF) In Silico Evaluation of Potential NDM-1 Inhibitors: An Integrated Docking and Molecular Dynamics Approach. Retrieved from [Link]
National Institutes of Health. (2025). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. Retrieved from [Link]
MDPI. (n.d.). Deep-Sea Marine Metabolites as Promising Anti-Tubercular Agents: CADD-Guided Targeting of the F420-Dependent Oxidoreductase. Retrieved from [Link]
MDPI. (n.d.). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [Link]
PubMed Central. (n.d.). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Retrieved from [Link]
PubMed Central. (n.d.). How to measure and evaluate binding affinities. Retrieved from [Link]
Wikipedia. (n.d.). Scoring functions for docking. Retrieved from [Link]
PubMed Central. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Retrieved from [Link]
PubMed Central. (2018). Binding Affinity via Docking: Fact and Fiction. Retrieved from [Link]
Biology LibreTexts. (2026). 5.2: Techniques to Measure Binding. Retrieved from [Link]
Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]
PubMed. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. Retrieved from [Link]
Science and Education Publishing. (2016). Docking and Ligand Binding Affinity: Uses and Pitfalls. Retrieved from [Link]
PubChem. (n.d.). N-{2-[4-(2-Aminoethyl)-4-Methoxypiperidin-1-Yl]pyrimidin-4-Yl}-2-Methyl-1-(Propan-2-Yl)-1h-Imidazo[4,5-C]pyridin-6-Amine. Retrieved from [Link]
Molecular Biology of the Cell (MBoC). (2017). A Guide to Simple and Informative Binding Assays. Retrieved from [Link]
PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
PubMed Central. (2025). A comprehensive survey of scoring functions for protein docking models. Retrieved from [Link]
ResearchGate. (2024). (PDF) Introduction to computational molecular docking and scoring. Classical methods and DFT Lecture 1. Retrieved from [Link]
How well do molecular docking scores correlate with experimental binding affinities?. (2018). Retrieved from [Link]
ACS Publications. (2014). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Retrieved from [Link]
PubMed. (2025). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. Retrieved from [Link]
MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]
ResearchGate. (2017). (PDF) A guide to simple, direct, and quantitative in vitro binding assays. Retrieved from [Link]
PubMed. (n.d.). Evaluation of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides As High-Affinity and Long-Residence-Time Antagonists for the CCR2 Receptor. Retrieved from [Link]
YouTube. (2022). Scoring Functions : Types and Importance in Molecular Docking. Retrieved from [Link]
PubMed Central. (n.d.). Correlation between Virtual Screening Performance and Binding Site Descriptors of Protein Targets. Retrieved from [Link]
PubMed. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Retrieved from [Link]
PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
PubMed. (2025). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Retrieved from [Link]
PubMed Central. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Retrieved from [Link]
assessing the inter-laboratory reproducibility of data from 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine experiments
Executive Summary In modern drug discovery, 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine (hereafter referred to as MEM-PM ) has emerged as a high-value building block. Its structural dual-functionality—combining a bas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern drug discovery, 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine (hereafter referred to as MEM-PM ) has emerged as a high-value building block. Its structural dual-functionality—combining a basic piperidine core with a hydrophilic methoxyethyl tail—makes it a critical tool for modulating LogD and improving the metabolic stability of kinase inhibitors and GPCR ligands.
However, inter-laboratory reproducibility when using MEM-PM is frequently compromised by inconsistent salt stoichiometry (Free Base vs.
-HCl), hygroscopicity, and variable impurity profiles arising from the alkylation step. This guide provides a standardized framework to benchmark MEM-PM performance against structural alternatives, ensuring data integrity across distributed research sites.
Comparative Analysis: MEM-PM vs. Structural Alternatives
When selecting a piperidine-based linker, reproducibility is often traded for physicochemical properties. The table below objectively compares MEM-PM against its two most common functional alternatives: the hydrophobic 1-Ethyl analog and the rigid Morpholine analog .
Alternative B: 1-(2-Morpholinoethyl)piperidin-4-amine
Structure
Ether-linked flexible tail
Hydrophobic alkyl tail
Rigid, polar heterocycle
Solubility (pH 7.4)
High (Critical for assay data)
Low
Moderate
Hygroscopicity
High (Prone to water uptake)
Low
Moderate
Salt Stoichiometry
Variable (Often mixed mono/di-HCl)
Stable (Usually mono-HCl)
Stable (Di-HCl)
Synthesis Risk
Dimerization (during alkylation)
Low
Low
Rec. Storage
Desiccator / -20°C
RT / Ambient
RT / Dry
Senior Scientist Insight: While Alternative A offers better handling stability, it often fails to rescue the solubility of lipophilic scaffolds. MEM-PM is the superior choice for Lead Optimization , provided the rigorous QC protocols defined in Section 3 are implemented to mitigate its hygroscopic risks.
Critical Reproducibility Factors & Causality
To ensure inter-laboratory agreement (e.g., between a US design hub and an Asian CRO), three specific variables must be controlled.
A. Salt Form Ambiguity
Commercial suppliers synthesize MEM-PM via the alkylation of 4-(aminomethyl)piperidine. Depending on the workup, the product may be isolated as a:
Mixed Salt: Inconsistent MW leads to stoichiometric errors in amide couplings, causing low yields or unreacted electrophiles.
B. The "Dimer" Impurity
During synthesis, the methoxyethyl electrophile can over-alkylate, or the starting piperidine can cross-react. The presence of N,N-bis(methoxyethyl) impurities acts as a chain terminator in library synthesis, silently lowering apparent yields.
C. Hygroscopicity
MEM-PM (HCl salts) readily absorbs atmospheric moisture. A 5% water weight gain (common in humid labs) results in a 5% under-dosing of the reagent, shifting the equivalence ratio in sensitive reactions like reductive aminations.
Validation Protocols
These self-validating protocols are designed to normalize data across different laboratories.
Protocol A: Quantitative NMR (qNMR) for Absolute Purity
Standard HPLC is insufficient due to poor UV absorption of the aliphatic amine.
Standard: Use Maleic Acid (TraceCERT® grade) as the internal standard (IS).
Solvent: D₂O (for salts) or CDCl₃ (for free base).
Preparation: Weigh ~10 mg of MEM-PM and ~10 mg of IS accurately (±0.01 mg) into the same vial.
Acquisition: Run ¹H-NMR with a relaxation delay (
) of 30 seconds to ensure full relaxation of protons.
Calculation: Compare the integral of the methoxy singlet (~3.3 ppm) against the vinylic protons of Maleic Acid (~6.3 ppm).
A standardized reactivity test to benchmark batch quality.
Reagents:
Substrate: Benzoic Acid (1.0 equiv).
Coupling Agent: HATU (1.1 equiv).
Base: DIPEA (3.0 equiv).
Amine: MEM-PM (Batch X) (1.1 equiv).
Procedure:
Dissolve acid and HATU in DMF (0.1 M). Stir 5 min.
Add MEM-PM and DIPEA.
Stir at RT for 60 minutes .
Analysis: Quench with MeOH. Analyze by LCMS (UV 254 nm).
Metric: Calculate conversion of Benzoic Acid to Amide.
Reproducibility Threshold: >95% conversion. If <90%, the batch likely has incorrect salt stoichiometry (under-dosing).
Visualizing the Reproducibility Workflow
The following diagrams illustrate the logic flow for assessing incoming batches of MEM-PM.
Diagram 1: Inter-Laboratory QC Workflow
This decision tree guides the acceptance or rejection of MEM-PM batches based on analytical data.
Caption: Decision matrix for validating MEM-PM batches before entering the library synthesis pipeline.
Diagram 2: Mechanistic Failure Modes
Understanding where reproducibility is lost during the chemical lifecycle of MEM-PM.
Caption: Pathway of degradation: How environmental factors (CO2, H2O) compromise MEM-PM reactivity.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11458643, 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine (Analog Reference)." PubChem, 2023.[1] [Link][2]
Mora-Radó, H. et al. "Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation."[3] ChemMedChem, vol. 16, no. 2, 2021, pp. 328-334.[3] [Link]
Tejani-Butt, S.M. et al. "N-substituted derivatives of 4-piperidinyl benzilate: Affinities for brain muscarinic acetylcholine receptors." Life Sciences, vol. 47, no.[4] 10, 1990, pp. 841-848.[4] (Contextual grounding for piperidine linker reactivity). [Link]
A Senior Application Scientist's Guide to Comparative Pharmacokinetic and ADMET Profiling of Piperidine Analogs
Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] Its prevalence is due to its ability to confer favorable physicochemi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] Its prevalence is due to its ability to confer favorable physicochemical and pharmacokinetic properties.[1] However, even subtle structural modifications to the piperidine ring can significantly impact a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, ultimately influencing its therapeutic efficacy and safety.[3] This guide provides a comprehensive framework for the comparative pharmacokinetic and ADMET profiling of piperidine analogs, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format to guide rational drug design and lead optimization.
Introduction: The Significance of the Piperidine Scaffold and the Imperative of ADMET Profiling
The piperidine motif is a privileged structure in drug discovery, enhancing a molecule's druggability by improving metabolic stability and facilitating transport across biological membranes, often with reduced toxicity.[1] The introduction of chiral centers to the piperidine scaffold can further modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic properties.[4][5] Given that up to 40% of drug candidates have historically failed due to toxicity and nearly 50% due to unacceptable efficacy, a significant portion of which is linked to poor ADMET properties, early and comprehensive profiling is not just advantageous—it is critical.[6]
This guide will navigate the essential in vitro and in vivo studies necessary to build a robust ADMET profile for piperidine analogs. Understanding the relationship between physicochemical properties (e.g., lipophilicity, solubility, pKa) and ADMET outcomes is paramount.[7][8][9] For instance, the addition of a simple methyl group to the piperidine ring increases lipophilicity, which can enhance membrane permeability.[3]
The Strategic Approach to ADMET Profiling: A Phased Investigation
A successful ADMET profiling campaign is a tiered process, beginning with high-throughput in vitro screens to triage compounds and progressing to more complex in vivo studies for the most promising candidates. This phased approach conserves resources and allows for data-driven decision-making throughout the drug discovery pipeline.[6][10]
Caption: A tiered approach to ADMET profiling of piperidine analogs.
Foundational Physicochemical and In Silico Profiling
Before embarking on resource-intensive experimental assays, a foundational understanding of the physicochemical properties of the piperidine analogs is essential. These properties are the primary determinants of a compound's pharmacokinetic behavior.[9]
Key Physicochemical Parameters
Lipophilicity (LogP/LogD): This parameter critically influences absorption, distribution, and metabolism.[11] Increased lipophilicity can enhance membrane permeability but may also lead to increased metabolic clearance and off-target toxicity.
Aqueous Solubility: Poor solubility is a major hurdle for oral absorption and can lead to erroneous results in in vitro assays.
pKa: The ionization state of a molecule affects its solubility, permeability, and interaction with biological targets. The basic nitrogen in the piperidine ring is a key determinant of its pKa.
In Silico ADMET Prediction
Computational models provide a rapid, cost-effective initial screen of ADMET properties.[11] These tools can predict a range of parameters, including intestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 (CYP) inhibition.[12] While predictive, these models are invaluable for prioritizing analogs for experimental testing.
In Vitro ADMET Assays: The Core of Early Profiling
In vitro assays are the workhorse of early ADMET profiling, providing crucial data on a compound's intrinsic properties in a controlled environment.[10][13]
Permeability Assessment
The ability of a compound to cross biological membranes is fundamental to its absorption and distribution.
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses passive diffusion across an artificial lipid membrane.[14] It is a rapid and cost-effective first screen for membrane permeability.
Experimental Protocol: PAMPA
Preparation of Lipid Mixture: Dissolve a suitable lipid (e.g., 2% dodecane solution of lecithin) in an organic solvent.
Coating of Donor Plate: Add the lipid mixture to the wells of a 96-well filter plate (donor plate) and allow the solvent to evaporate.
Preparation of Compound Solutions: Prepare stock solutions of the piperidine analogs and reference compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
Assay Procedure:
Add the compound solutions to the donor plate.
Place the donor plate into a 96-well acceptor plate containing buffer.
Incubate for a defined period (e.g., 4-16 hours) at room temperature.
Quantification: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
Calculation of Permeability Coefficient (Pe): Calculate Pe using the following equation:
Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)
Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human small intestine.[6] It provides information on both passive and active transport mechanisms.
Metabolic Stability
The metabolic stability of a compound determines its half-life and oral bioavailability.
Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
Experimental Protocol: Liver Microsomal Stability
Preparation of Reaction Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat, mouse) and a solution of the piperidine analog in a suitable buffer.
Initiation of Reaction: Add NADPH (a cofactor for CYP enzymes) to initiate the metabolic reaction.
Time-Course Incubation: Incubate the plate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition
Assessing the potential for a compound to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is crucial to predict drug-drug interactions.
Plasma Protein Binding
The extent to which a compound binds to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) influences its distribution and availability to reach its target.
Equilibrium Dialysis: This is the gold standard method for determining the unbound fraction of a drug in plasma.
In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance
In vivo studies in animal models (typically rodents) are essential to understand how a compound behaves in a whole organism.[15] These studies provide critical data on a drug's absorption, distribution, metabolism, and excretion over time.[16]
Caption: Workflow for in vivo pharmacokinetic studies.
Study Design and Key Parameters
A typical in vivo PK study involves administering the piperidine analog to a cohort of animals via both intravenous (IV) and oral (PO) routes.[15] Serial blood samples are collected at predetermined time points to determine the drug concentration in plasma.[15]
Key Pharmacokinetic Parameters:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC (Area Under the Curve): Total drug exposure over time.
t1/2 (Half-life): Time required for the plasma concentration to decrease by half.
CL (Clearance): Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution): Apparent volume into which the drug distributes in the body.
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.
Bioanalytical Method Validation
Accurate and reliable bioanalytical methods, typically LC-MS/MS, are crucial for quantifying drug concentrations in biological matrices. Method validation should be performed according to regulatory guidelines.
Comparative Data Presentation and Interpretation
To facilitate a clear comparison of the pharmacokinetic and ADMET properties of different piperidine analogs, data should be summarized in a tabular format.
Table 1: Comparative In Vitro ADMET Profile of Piperidine Analogs
Compound
LogP
pKa
Aqueous Solubility (µM)
PAMPA Pe (10⁻⁶ cm/s)
Microsomal t1/2 (min)
CYP3A4 IC50 (µM)
Plasma Protein Binding (%)
Analog A
2.1
8.5
150
15.2
45
>50
85
Analog B
3.5
8.7
25
25.8
15
12.5
98
Analog C
1.8
8.4
300
8.5
>60
>50
70
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats
Compound
Route
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng·h/mL)
t1/2 (h)
F%
Analog A
IV
2
1250
-
2500
3.5
-
PO
10
850
1.0
4500
4.0
36
Analog C
IV
2
1500
-
3200
5.2
-
PO
10
1100
0.5
8000
5.5
50
Toxicity Assessment: Ensuring Safety
Early assessment of potential toxicity is critical to de-risk a project.
In Vitro Cytotoxicity: Assays using various cell lines (e.g., HepG2) can provide an early indication of a compound's potential to cause cell death.[17]
hERG Assay: Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias. The hERG assay is a mandatory component of preclinical safety assessment. The introduction of chiral piperidine scaffolds has been shown to sometimes reduce cardiac hERG toxicity.[4][5]
Regulatory Considerations and Good Laboratory Practice (GLP)
All preclinical studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practices (GLP).[18][19] The U.S. Food and Drug Administration (FDA) provides guidance documents for industry on safety testing and in vitro and in vivo studies.[6]
Conclusion: A Holistic Approach to Drug Candidate Selection
The comprehensive pharmacokinetic and ADMET profiling of piperidine analogs is a multi-faceted process that requires a strategic integration of in silico, in vitro, and in vivo methodologies. By understanding the interplay between a compound's physicochemical properties and its biological fate, medicinal chemists can make informed decisions to optimize lead compounds and select drug candidates with the highest probability of clinical success. This guide provides a robust framework to navigate this critical aspect of drug discovery and development.
References
The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioIVT. 2020. Available from: [Link]
Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature Reviews Drug Discovery. 2012. Available from: [Link]
In Vivo Pharmacokinetic (PK) Studies. Selvita. Available from: [Link]
Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. ondrug. 2025. Available from: [Link]
QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. MDPI. 2022. Available from: [Link]
Physicochemical Parameters Affecting the ADMET of Drugs. PharmiWeb.com. 2023. Available from: [Link]
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. 2015. Available from: [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2025. Available from: [Link]
Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. PubMed Central. 2024. Available from: [Link]
Step 2: Preclinical Research. FDA. 2018. Available from: [Link]
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. 2011. Available from: [Link]
Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. Available from: [Link]
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. 2023. Available from: [Link]
Advancements in small molecule drug design: A structural perspective. PMC - NIH. Available from: [Link]
Preclinical Regulatory Requirements. Social Science Research Institute. Available from: [Link]
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available from: [Link]
In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available from: [Link]
Introduction to small molecule drug discovery and preclinical development. Frontiers. 2023. Available from: [Link]
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. 2023. Available from: [Link]
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. 2025. Available from: [Link]
Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA. Available from: [Link]
Importance of Physicochemical Properties In Drug Discovery. (Review Article). 2015. Available from: [Link]
Designing an In Vivo Preclinical Research Study. MDPI. Available from: [Link]
Drug Discovery and ADMET process: A Review. IJARBS. 2016. Available from: [Link]
FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Rhizome. Available from: [Link]
Pk/bio-distribution. MuriGenics. Available from: [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. 2026. Available from: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
Navigating the Safe Handling of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must no...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds where comprehensive safety data is not yet widely available. This guide provides essential, immediate safety and logistical information for handling 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine, a substituted piperidine derivative. As a Senior Application Scientist, my aim is to instill a deep sense of proactive safety, moving beyond mere compliance to a culture of intrinsic laboratory safety. This document is structured to provide not just a list of procedures, but the scientific rationale behind them, ensuring a self-validating system of laboratory practice.
Understanding the Hazard Profile: A Logic-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine, a conservative approach based on the known hazards of its structural analogues—substituted piperidines and aminomethanes—is paramount. Piperidine itself is a flammable, corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] Similarly, aminomethane derivatives can be irritants to the skin, eyes, and respiratory system.[4][5][6][7] Therefore, we must assume that 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine possesses similar hazardous properties.
Assumed Hazard Classification:
Hazard Class
Anticipated Effect
Rationale
Skin Corrosion/Irritation
Potential for skin irritation or severe burns upon contact.[8]
Based on the known corrosive nature of piperidine and skin-sensitizing potential of some amines.
Serious Eye Damage/Irritation
Risk of serious eye irritation or irreversible damage.[8]
A common hazard for alkaline compounds like amines and piperidine derivatives.
Respiratory Irritation
May cause irritation to the respiratory tract if inhaled.[4][5][6][7]
A characteristic of many volatile or aerosolized amine compounds.
A precautionary assumption for a novel compound with limited toxicological data.
This proactive hazard assessment informs every subsequent step in our handling protocol, ensuring that our protective measures are commensurate with the potential risks.
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure. The selection of appropriate PPE should not be a matter of convenience but a deliberate, risk-assessed choice.
Hand Protection: The First Barrier
The choice of gloves is critical. Given the potential for skin corrosion, robust chemical resistance is non-negotiable.
Recommended Glove Types: Nitrile or butyl rubber gloves are recommended for handling piperidine and its derivatives.[1] Always use powder-free gloves to prevent aerosolization of the chemical.[9]
Glove Thickness: A glove thickness of at least 0.2 mm is advisable for initial handling. However, always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Double Gloving: For all initial handling, weighing, and solution preparation, double gloving is mandatory. This provides an additional layer of protection against tears and rapid permeation.
Inspection and Replacement: Gloves must be inspected for any signs of degradation or perforation before each use.[4] They should be changed immediately if contamination is suspected, and routinely every 30-60 minutes during prolonged handling.[9]
Eye and Face Protection: Shielding Against the Unseen
The eyes are exceptionally vulnerable to chemical splashes.
Safety Goggles: Tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory at all times when the chemical is being handled.[4]
Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield must be worn in addition to safety goggles.[2]
Body Protection: The Final Layer
A lab coat is the minimum requirement for body protection.
Laboratory Coat: A clean, buttoned lab coat, preferably made of a flame-resistant material, should be worn at all times.
Chemical-Resistant Apron: For procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
Full-Body Protection: In the event of a large spill, a full-body chemical-resistant suit may be necessary as part of the emergency response.
Respiratory Protection: An Essential Precaution
Given the potential for respiratory irritation, all handling of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine that could generate aerosols or vapors must be conducted within a certified chemical fume hood.[10]
Fume Hood: Ensure the fume hood has a current certification and that the sash is kept at the lowest practical height.
Respirator: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a full-face respirator with appropriate cartridges should be used.[4]
PPE Selection Workflow
Caption: A workflow diagram for selecting appropriate PPE based on the assumed hazards of the compound.
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Receiving and Storage
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4] The storage area should be clearly labeled with the appropriate hazard warnings. Keep the container tightly closed when not in use.[4][8]
Handling and Weighing
Designated Area: All handling of the compound should occur in a designated area within a chemical fume hood.
Weighing: If the compound is a solid, weigh it out in the fume hood to avoid generating dust.[5][10] If it is a liquid, take care to avoid splashing.
Spill Kit: Ensure a spill kit appropriate for corrosive and flammable materials is readily accessible.
Spill Management
In the event of a spill, immediate and correct action is critical.
Evacuate: Evacuate all non-essential personnel from the immediate area.[10]
Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could spread the material.
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[11] Do not use combustible materials like paper towels.
Neutralize (if appropriate): For larger spills of alkaline substances, a weak acid may be used for neutralization, but only by trained personnel.
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[11]
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Spill Response Workflow
Caption: A step-by-step workflow for responding to a chemical spill.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is not just a regulatory requirement but an ethical obligation.
Waste Streams: All materials contaminated with 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.
Labeling: All waste containers must be clearly and accurately labeled with the chemical name and associated hazards.
Segregation: Do not mix this waste with other incompatible waste streams.
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific hazardous waste disposal procedures.
Emergency Procedures: Preparing for the Unexpected
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Remove contaminated clothing while flushing. Seek immediate medical attention.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[7][8] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[7][8] Seek immediate medical attention.
By adhering to these stringent protocols, researchers can confidently and safely handle 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine, ensuring both personal safety and the integrity of their research. This guide serves as a living document; as more information about this specific compound becomes available, these procedures should be reviewed and updated accordingly.
References
Echemi. (n.d.). 1-(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Safety Data Sheets.
ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - Tris(hydroxymethyl)aminomethane.